molecular formula C13H18ClNO3 B613083 H-D-Tyr(all)-ome hcl CAS No. 367517-26-8

H-D-Tyr(all)-ome hcl

Cat. No.: B613083
CAS No.: 367517-26-8
M. Wt: 235,29*36,46 g/mole
InChI Key: RNTKDRSTELCRPC-UTONKHPSSA-N
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Description

H-D-Tyr(all)-OMe HCl is a chemically protected derivative of the D-enantiomer of tyrosine, specifically designed for use as a key intermediate in synthetic organic and peptide chemistry . The allyl (all) protecting group on the phenolic hydroxyl side chain is a crucial feature, as it enhances the molecule's stability by preventing unwanted side reactions during complex multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS) . This protection strategy allows for the selective deprotection under mild conditions later in the synthetic sequence, enabling the precise construction of complex peptides and protein-mimetics . As a chiral building block, this compound is valuable in pharmaceutical research for the development of novel bioactive molecules. Its application extends to the synthesis of advanced conjugates, such as rhein–amino acid ester conjugates, which have shown potential as antifungal agents in agricultural research . The methyl ester and hydrochloride salt form of the molecule improve its solubility in common organic solvents and facilitate handling and storage. Researchers utilize this reagent to introduce a protected tyrosine residue with the non-natural D-configuration, which can enhance the metabolic stability and alter the biological activity of synthetic peptides. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTKDRSTELCRPC-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: H-D-Tyr(Allyl)-OMe·HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of H-D-Tyr(Allyl)-OMe·HCl (Methyl O-allyl-D-tyrosinate hydrochloride).

Chemical Properties, Synthesis, and Applications in Peptidomimetics [1][2][3]

Executive Summary

H-D-Tyr(Allyl)-OMe·HCl is a specialized non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of stabilized peptides and peptidomimetics. Its structural core combines three critical features:

  • D-Configuration: Confers resistance to endogenous proteolytic enzymes, enhancing the metabolic stability of resulting peptide therapeutics.

  • O-Allyl Side Chain: Provides a reactive olefin handle for Ring-Closing Metathesis (RCM) or thiol-ene "click" chemistry, facilitating the creation of macrocyclic "stapled" peptides.

  • Methyl Ester & Hydrochloride Salt: The C-terminal ester protects the carboxyl group during N-terminal elongation, while the hydrochloride salt ensures solid-state stability and water solubility.

This guide provides a rigorous analysis of its physicochemical properties, manufacturing logic, and experimental utility in drug discovery.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10][11]

The compound is the hydrochloride salt of the methyl ester of O-allyl-D-tyrosine.

Identification Data
PropertySpecification
Chemical Name Methyl O-allyl-D-tyrosinate hydrochloride
Common Synonyms H-D-Tyr(Allyl)-OMe·HCl; H-D-Tyr(all)-OMe[3][4][5]·HCl
CAS Number 367517-26-8
Molecular Formula C₁₃H₁₇NO₃[5][6] · HCl
Molecular Weight 271.74 g/mol (Salt); 235.28 g/mol (Free Base)
Chirality D-Enantiomer (R-configuration at α-carbon)
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Structural Analysis

The structure is designed for orthogonality .

  • The Amine (H-): Protonated (

    
    ) to prevent autopolymerization. It is ready for coupling upon neutralization with a tertiary base (e.g., DIPEA).
    
  • The Allyl Ether (

    
    ):  Unlike benzyl ethers (cleaved by hydrogenolysis) or t-butyl ethers (cleaved by acid), the allyl ether is stable to both TFA and piperidine. It is selectively cleaved by Pd(0) or reacted via Ruthenium-catalyzed metathesis.
    

Synthesis & Manufacturing Logic

The synthesis of H-D-Tyr(Allyl)-OMe·HCl requires preserving the optical purity of the D-center while selectively alkylating the phenolic oxygen.

Synthetic Pathway (Diagram)

The following Graphviz diagram illustrates the standard synthetic route, highlighting the protection-deprotection strategy required to achieve regioselectivity.

Synthesis_Pathway Figure 1: Synthetic pathway for H-D-Tyr(Allyl)-OMe·HCl ensuring chiral integrity. Start D-Tyrosine Step1 Boc-D-Tyr-OH (N-Protection) Start->Step1 Boc2O, NaOH Step2 Boc-D-Tyr(Allyl)-OMe (Simultaneous O-Alkylation & Esterification) Step1->Step2 Allyl Bromide, K2CO3 MeI or MeOH/H+ Step3 H-D-Tyr(Allyl)-OMe·HCl (Deprotection) Step2->Step3 4M HCl in Dioxane (Cleaves Boc)

Process Causality
  • N-Protection (Boc): The amine must be protected first. If alkylation (Allyl Bromide) were attempted on free D-Tyrosine, N-alkylation would compete with O-alkylation.

  • O-Allylation: Potassium carbonate (

    
    ) is used as a mild base to deprotonate the phenol (
    
    
    
    ) without racemizing the
    
    
    -carbon (which requires stronger bases or higher temperatures).
  • Acidolysis (HCl): The final step uses anhydrous HCl (e.g., in dioxane). This cleaves the Boc group but leaves the methyl ester and allyl ether intact. The product precipitates as the HCl salt, which purifies it via crystallization.

Applications in Drug Development[2][4][5][9][11]

Macrocyclization via Ring-Closing Metathesis (RCM)

This is the primary application. By incorporating H-D-Tyr(Allyl)-OMe and another allyl-containing residue (e.g., Allyl-Glycine or O-Allyl-Tyrosine) into a peptide sequence, researchers can use Grubbs' catalysts to form a carbon-carbon bond "staple."

  • Mechanism: The Ru-carbene catalyst engages the allyl olefins, releasing ethylene gas and forming a stable macrocycle.

  • Benefit: This constraints the peptide into a bioactive conformation (often an

    
    -helix) and improves cell permeability.
    
Orthogonal Protecting Group Strategy

In complex synthesis, the allyl group serves as a "semi-permanent" protecting group.

  • Stability: Stable to TFA (used to cleave Boc/tBu) and Piperidine (used to cleave Fmoc).

  • Removal: Selectively removed using

    
     and a scavenger (e.g., Phenylsilane), regenerating the free phenol for further modification (e.g., phosphorylation or glycosylation) late in the synthesis.
    

Experimental Protocols

Handling and Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored at -20°C in a desiccator.

  • Stability: The allyl group is sensitive to oxidation over long periods. Store under inert gas (Argon/Nitrogen) if possible.

Protocol: Analytical QC (HPLC)

To verify purity and check for free D-Tyrosine (hydrolysis product).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond/ester) and 280 nm (aromatic ring).

  • Expectation: The ester is more hydrophobic than the free acid and will elute later.

Protocol: Solution Phase Coupling

Objective: Couple H-D-Tyr(Allyl)-OMe·HCl to an N-protected amino acid (e.g., Boc-Ala-OH).

  • Dissolution: Dissolve 1.0 eq of H-D-Tyr(Allyl)-OMe·HCl in DMF (

    
     concentration).
    
  • Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine). Note: Do not use excess base initially to avoid racemization.

  • Activation: In a separate vessel, activate 1.1 eq of Boc-Ala-OH with 1.1 eq HATU and 2.2 eq DIPEA in DMF. Stir for 2 minutes.

  • Coupling: Add the activated acid solution to the amine solution.

  • Monitoring: Stir at Room Temperature. Monitor via TLC or LCMS. Reaction is typically complete in 1-2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (removes unreacted amine), 5%

    
     (removes unreacted acid), and Brine. Dry over 
    
    
    
    .

Mechanism of Action: RCM Stapling

The following diagram details how this specific building block facilitates peptide stapling.

RCM_Mechanism Figure 2: Ring-Closing Metathesis (RCM) utilizing the Allyl side chain. Precursor Peptide Sequence ...-D-Tyr(Allyl)-...-Xaa(Allyl)-... Intermediate Metallocyclobutane Intermediate Precursor->Intermediate Coordination Catalyst Grubbs Catalyst (Ru) Catalyst->Intermediate Product Stapled Macrocyclic Peptide (Olefin Bridge) Intermediate->Product Reductive Elimination Byproduct Ethylene Gas (C2H4) Intermediate->Byproduct Release

References

  • PubChem. Methyl D-tyrosinate hydrochloride (Compound Summary).[7] National Library of Medicine. Available at: [Link]

  • Blackwell, H. E., & Grubbs, R. H. (1998).Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of H-D-Tyr(all)-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of O-Allyl-D-tyrosine methyl ester hydrochloride (H-D-Tyr(all)-OMe HCl), a key tyrosine derivative used in peptide synthesis and pharmaceutical research.[2] We will dissect the theoretical underpinnings of the expected spectral data, offer field-proven protocols for sample preparation and data acquisition, and present a framework for unambiguous spectral interpretation. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of modified amino acids.

Introduction: The Structural Significance of this compound

This compound, with the systematic IUPAC name methyl (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride, is a protected form of the non-canonical amino acid D-tyrosine.[3] Its structure incorporates three key modifications to the parent amino acid:

  • Methyl Ester (OMe): The carboxylic acid is protected as a methyl ester, preventing its participation in peptide bond formation at the C-terminus and increasing its solubility in organic solvents.

  • Allyl Ether (all): The phenolic hydroxyl group is protected by an allyl group. This protecting group is stable under a variety of conditions but can be selectively removed, making it valuable in complex synthetic strategies.[2]

  • Hydrochloride (HCl) Salt: The amine group is protonated, forming a hydrochloride salt. This enhances the compound's stability and crystallinity, but also influences the chemical shifts of nearby nuclei, particularly the α-proton and α-carbon.

Accurate structural verification of this molecule is paramount to ensure the fidelity of subsequent synthetic steps. NMR spectroscopy provides a non-destructive, high-resolution method to confirm the presence and connectivity of each of these functional groups.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Caption: Numbered structure of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (splitting patterns), and integration (proton count). The expected signals are analyzed below, assuming a deuterated solvent like DMSO-d₆, which is capable of dissolving the salt and allows for the observation of exchangeable N-H protons.[4]

Aromatic Region (δ 6.8 – 7.4 ppm)

The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

  • H₂, H₆ (ortho to benzyl group): These protons are expected to resonate further downfield due to the combined electron-withdrawing effects of the aromatic ring and the amino acid backbone. Expected chemical shift is approximately δ 7.2-7.3 ppm .

  • H₃, H₅ (ortho to allyl ether): The allyl ether group is electron-donating, which shields these protons relative to H₂/H₆. Their signal will appear upfield, around δ 6.9-7.0 ppm .

  • Causality & Coupling: Both signals will appear as doublets with a typical ortho coupling constant of ³J ≈ 8-9 Hz.

Allyl Group Region (δ 4.5 – 6.2 ppm)

The allyl group presents a complex and highly characteristic set of signals.[5]

  • H₁₂ (Internal Vinyl Proton): This proton is coupled to four other protons (two on C₁₁ and two on C₁₃). This extensive coupling results in a complex multiplet, often appearing as a doublet of triplets of doublets (dtd). It is the most deshielded proton of the group, expected around δ 5.9-6.1 ppm .

  • H₁₃ (Terminal Vinyl Protons): These two protons are diastereotopic due to restricted rotation around the double bond.[5]

    • The proton trans to H₁₂ will appear around δ 5.4 ppm as a doublet of doublets, with a large trans coupling (³J ≈ 17-18 Hz) and a smaller geminal coupling (²J ≈ 1.5-2.0 Hz).

    • The proton cis to H₁₂ will appear around δ 5.2-5.3 ppm as a doublet of doublets, with a smaller cis coupling (³J ≈ 10-11 Hz) and the geminal coupling (²J ≈ 1.5-2.0 Hz).

  • H₁₁ (Allylic Protons): These protons are adjacent to both the ether oxygen and the double bond. They are coupled to H₁₂ and will appear as a doublet around δ 4.5-4.6 ppm , integrating to 2H.

Amino Acid Backbone (δ 3.0 – 4.4 ppm)
  • H₈ (α-proton): This proton is adjacent to the electron-withdrawing ammonium group (N⁺H₃), causing a significant downfield shift. It is coupled to the two diastereotopic β-protons (H₇), resulting in a triplet or, more accurately, a doublet of doublets. Expected chemical shift is δ 4.2-4.4 ppm .

  • H₇ (β-protons): These two protons are diastereotopic and coupled to the α-proton (H₈) and to each other (geminal coupling). This results in two separate signals, often appearing as complex multiplets or doublets of doublets. They are expected in the range of δ 3.0-3.3 ppm .

Methyl Ester and Ammonium Protons
  • H₁₀ (Methyl Ester Protons): The methyl group of the ester is a sharp singlet integrating to 3H. Its chemical shift is typically around δ 3.7-3.8 ppm .

  • N⁺H₃ (Ammonium Protons): In a solvent like DMSO-d₆, these protons are observable. They typically appear as a broad singlet due to exchange with trace water and quadrupolar coupling with the nitrogen atom. The chemical shift is highly dependent on concentration and temperature but is often found in the range of δ 8.5-9.0 ppm . In D₂O, this signal would disappear due to H-D exchange.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly indicative of the carbon's functional group and electronic environment.[6][7]

  • C₉ (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around δ 170-172 ppm .[6]

  • Aromatic Carbons (C₁-C₆):

    • C₄ (Oxygen-bearing): The carbon directly attached to the ether oxygen (C₄) is significantly deshielded, expected around δ 157-158 ppm .

    • C₁ (Substituted): The quaternary carbon attached to the β-carbon (C₁) will be found around δ 127-129 ppm .

    • C₂, C₆ & C₃, C₅: The protonated aromatic carbons will appear in the typical aromatic region of δ 115-132 ppm . Specifically, C₃/C₅ (adjacent to the oxygen) will be around δ 115 ppm, while C₂/C₆ will be around δ 131 ppm.

  • Allyl Carbons (C₁₁-C₁₃):

    • C₁₂ (Internal Alkene): The internal sp² carbon of the allyl group is expected around δ 133-134 ppm .

    • C₁₃ (Terminal Alkene): The terminal sp² carbon will be more shielded, appearing at δ 117-118 ppm .

    • C₁₁ (Allylic): The sp³ carbon attached to the ether oxygen is expected around δ 68-69 ppm .[8]

  • Amino Acid Backbone (C₇, C₈):

    • C₈ (α-carbon): The α-carbon, attached to the ammonium group, will be found around δ 53-55 ppm .

    • C₇ (β-carbon): The β-carbon is a typical sp³ carbon and will appear further upfield, around δ 36-37 ppm .

  • C₁₀ (Methyl Ester Carbon): The methyl ester carbon is found in a characteristic region around δ 52-53 ppm .

Summary of Predicted NMR Data

The following tables summarize the anticipated chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Atom(s) Integration Multiplicity Approx. δ (ppm) Coupling Constants (J, Hz)
N⁺H₃ 3H broad s 8.5 – 9.0 -
H₂, H₆ 2H d 7.2 – 7.3 ³J ≈ 8-9
H₃, H₅ 2H d 6.9 – 7.0 ³J ≈ 8-9
H₁₂ 1H m (dtd) 5.9 – 6.1 ³Jtrans ≈ 17.2, ³Jcis ≈ 10.5, ³Jallylic ≈ 5.0
H₁₃ (trans) 1H dd ~5.4 ³Jtrans ≈ 17.2, ²Jgem ≈ 1.7
H₁₃ (cis) 1H dd ~5.25 ³Jcis ≈ 10.5, ²Jgem ≈ 1.7
H₁₁ 2H d 4.5 – 4.6 ³Jallylic ≈ 5.0
H₈ (α-H) 1H t or dd 4.2 – 4.4 ³J ≈ 6-8
H₁₀ (OMe) 3H s 3.7 – 3.8 -

| H₇ (β-H) | 2H | m (dd) | 3.0 – 3.3 | ³J ≈ 6-8, ²Jgem ≈ 14 |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Atom(s) Approx. δ (ppm)
C₉ (C=O) 170 – 172
C₄ 157 – 158
C₁₂ 133 – 134
C₂, C₆ ~131
C₁ 127 – 129
C₁₃ 117 – 118
C₃, C₅ ~115
C₁₁ 68 – 69
C₈ (α-C) 53 – 55
C₁₀ (OMe) 52 – 53

| C₇ (β-C) | 36 – 37 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation Protocol
  • Mass Measurement: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[9]

  • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is recommended for its excellent dissolving power for hydrochloride salts and for observing N-H protons.[4] Alternatively, D₂O can be used, but will result in the exchange and disappearance of the N⁺H₃ signal.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex gently until the sample is fully dissolved. The solution must be completely clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm (approx. 0.5 mL) to be within the detection region of the NMR probe.[10]

  • Referencing: The residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H and DMSO-d₆ at δ 39.52 ppm for ¹³C) is typically used as a secondary internal reference.[11]

Data Acquisition and Validation Workflow

A robust workflow ensures that the acquired data is accurate and the structural assignment is definitive.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation cluster_final Final Structure prep 1. Weigh & Dissolve (5-10 mg in 0.6 mL DMSO-d₆) acq_1d 2. Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->acq_1d Load Sample acq_2d 3. Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d Initial Data assign_1h 4. Assign ¹H Spectrum (Integration, Multiplicity, δ) acq_2d->assign_1h Raw Spectra assign_13c 5. Assign ¹³C Spectrum (DEPT, δ) assign_1h->assign_13c Proton Assignments validate 6. Validate Assignments (COSY for H-H, HSQC for C-H) assign_13c->validate Initial Assignments final_structure 7. Confirmed Structure validate->final_structure Cross-Validated Data

Caption: A self-validating workflow for NMR structural elucidation.

  • Step 1: 1D ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments.

  • Step 2: 1D ¹³C & DEPT: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons, which greatly aids in assignment.

  • Step 3: 2D COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those protons are scalar-coupled (typically through 2-3 bonds). This is invaluable for tracing the connectivity of the amino acid backbone (H₈ to H₇) and the allyl group (H₁₁ to H₁₂ to H₁₃).[12]

  • Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon it is directly attached to. It provides definitive C-H assignments by linking the already-assigned proton spectrum to the carbon spectrum.[12] By using the workflow, every assignment is cross-validated, ensuring the highest degree of trustworthiness in the final structural determination.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. Each functional group—the allyl ether, the methyl ester, the aromatic ring, and the amino acid backbone—provides a unique and identifiable signature. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by employing a systematic workflow that includes both 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of this important synthetic building block. This guide serves as a foundational tool for achieving that goal, bridging theoretical knowledge with practical, field-proven application.

References

  • University of São Paulo. Chemical Shifts 1H-NMR. [Link]

  • PubChem, National Center for Biotechnology Information. H-Tyr(Bzl)-OMe.HCl. [Link]

  • Davis, H. T. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Aappharma. H-D-Tyr-OMe HCl, CAS 3728-20-9. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Lichter, R. L., & Roberts, J. D. (1970). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Journal of the American Chemical Society, 92(8), 2495-2502.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Power, W. P., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity. Journal of the American Chemical Society, 128(6), 1845–1855.
  • Creative Biostructure. Understanding 2D NMR Spectra. [Link]

Sources

Technical Guide: Stability Profile and Storage Protocols for H-D-Tyr(All)-OMe·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-D-Tyr(All)-OMe[1]·HCl (Methyl (2R)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoate hydrochloride) is a specialized orthogonal building block used in peptide synthesis and medicinal chemistry. Its dual-protection scheme—a C-terminal methyl ester and a side-chain allyl ether—requires precise handling to maintain chemical integrity.

This guide details the physicochemical stability, degradation pathways, and rigorous storage protocols necessary to prevent hydrolysis, racemization, and hygroscopic degradation.

Quick Reference Data
ParameterSpecification
Chemical Name H-D-Tyr(O-Allyl)-OMe[1][2]·HCl
CAS Number 367517-26-8 (Specific to D-isomer HCl salt)
Molecular Weight 271.74 g/mol
Primary Risk Hygroscopicity-induced ester hydrolysis
Storage Temp -20°C (Long-term), 2–8°C (Working stock)
Atmosphere Inert gas (Argon/Nitrogen) required

Part 1: Chemical Identity and Structural Logic

Understanding the structural vulnerabilities of H-D-Tyr(All)-OMe·HCl is the foundation of proper handling. The molecule consists of three functional domains, each with distinct stability profiles:

  • The D-Amino Acid Backbone: The (R)-configuration is prone to racemization under basic conditions, particularly if the amine is deprotonated. The HCl salt form stabilizes this by keeping the amine protonated (

    
    ), reducing the risk of enolization at the alpha-carbon.
    
  • The Methyl Ester (C-Terminus): This group is the most labile point. It is susceptible to hydrolysis (saponification) in the presence of moisture and base, or acid-catalyzed hydrolysis in the presence of moisture alone.

  • The Allyl Ether (Side-Chain): This protecting group masks the phenolic hydroxyl of the tyrosine. It is generally stable to acids (TFA) and mild bases but is sensitive to transition metals (Pd, Rh, Ru) used in deprotection steps.

Part 2: Stability Mechanisms and Degradation Pathways

Hydrolytic Instability (Moisture Sensitivity)

The primary degradation pathway is the hydrolysis of the methyl ester. While the HCl salt is acidic (retarding basic hydrolysis), the presence of water allows for acid-catalyzed hydrolysis, converting the ester back to the free acid form (H-D-Tyr(All)-OH).

  • Mechanism: Water attacks the carbonyl carbon of the ester. In the solid state, hygroscopic uptake of atmospheric water creates a micro-aqueous environment, accelerating this process.

  • Prevention: Strict desiccation is non-negotiable.

Racemization (Stereochemical Instability)

Racemization converts the valuable D-isomer into the L-isomer or a racemic mixture.

  • Trigger: Basic conditions (pH > 8) or tertiary amines (e.g., TEA, DIPEA) promote the abstraction of the

    
    -proton.
    
  • Risk Factor: Storing the compound in solution with traces of base, or allowing the solid salt to neutralize in humid air.

Oxidative Stability

The allyl group on the phenol protects the tyrosine ring from oxidative coupling (dityrosine formation). However, the allyl double bond itself is theoretically susceptible to oxidation (epoxidation) by strong oxidizers (e.g., ozone, peroxides), though this is rare under standard storage conditions.

Visualization: Degradation Pathways

The following diagram maps the potential breakdown routes of H-D-Tyr(All)-OMe·HCl.

DegradationPathways cluster_legend Pathway Legend Compound H-D-Tyr(All)-OMe·HCl (Intact) HydrolysisProd H-D-Tyr(All)-OH (Free Acid) Compound->HydrolysisProd H2O / H+ (Moisture) Racemate H-L-Tyr(All)-OMe (Enantiomer) Compound->Racemate Base (pH > 8) Deprotected H-D-Tyr-OMe (Free Phenol) Compound->Deprotected Pd(0) / Scavenger key Red: Critical Storage Failure Yellow: Handling Error Grey: Intentional Synthesis Step

Figure 1: Degradation pathways. Red paths indicate storage failures (moisture ingress), Yellow indicates handling errors (base exposure), and Grey represents intentional synthetic deprotection.

Part 3: Storage and Handling Protocols

To ensure reagent integrity (>98% purity) over 6–12 months, the following "Self-Validating" storage protocol must be implemented.

Protocol A: Long-Term Storage (Stock Powder)
  • Temperature: Store at -20°C .

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photochemical degradation of the allyl group over extended periods.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Secondary Containment: Place vials inside a sealed desiccator or a secondary jar containing active desiccant (silica gel or Drierite) within the freezer.

Protocol B: Handling and Reconstitution
  • Equilibration: Allow the frozen vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating immediate hydrolysis.

  • Solvent Compatibility:

    • Preferred: Methanol (MeOH), DMSO, DMF.

    • Avoid: Water (unless for immediate use), basic buffers.

  • Solution Stability:

    • Solutions in DMSO/DMF are stable for <24 hours at room temperature.

    • For longer storage, freeze solutions at -80°C (stable for 1 month).

Visualization: Storage Workflow

StorageProtocol Receipt Receipt of Material Equilibrate Warm to Room Temp (Do NOT Open Yet) Receipt->Equilibrate Before 1st Use Open Open in Low Humidity Equilibrate->Open No Condensation Aliquot Aliquot for Usage Open->Aliquot Purge Argon/N2 Purge Aliquot->Purge Protect Remainder Seal Seal & Desiccate Purge->Seal Freeze Store at -20°C Seal->Freeze Freeze->Equilibrate Next Use Cycle

Figure 2: The "Warm-Open-Purge-Freeze" cycle. This loop prevents moisture accumulation during repeated usage.

Part 4: Quality Control (QC) Methodology

Researchers should verify the purity of H-D-Tyr(All)-OMe·HCl upon receipt and annually thereafter.

HPLC Analysis (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond) and 280 nm (aromatic ring).

  • Expected Result: Single peak. Hydrolysis impurities (Free acid) will elute earlier (more polar).

TLC (Quick Check)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90:10:1).

  • Visualization: UV light (254 nm) or Ninhydrin stain (detects free amine).

  • Differentiation: The ester (product) will have a higher Rf value than the hydrolyzed free acid.

Solubility Test
  • Dissolve 1 mg in 1 mL of Water.

  • Pass: Clear, colorless solution.

  • Fail: Turbidity (polymerization/aggregation) or insolubility (salt degradation).

References

  • PubChem. (n.d.).[1][3] Compound Summary: H-D-Tyr(all)-ome hcl (CID 57362486).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Allyl/Methyl ester stability).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.

Sources

An In-depth Technical Guide to (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the synthesis, properties, and potential applications of a niche tyrosine derivative.

Foreword

(R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride is a specialized derivative of the amino acid tyrosine. As a chiral building block, it holds potential for researchers and scientists in the field of drug development and organic synthesis. The presence of an allyloxy group, a methyl ester, and a primary amine offers multiple reaction sites for the construction of more complex molecules. This guide provides a detailed overview of its chemical and physical properties, outlines a probable synthetic route with a step-by-step protocol, discusses analytical characterization methods, and explores its potential applications and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structural similarity to other tyrosine derivatives.

Table 1: General and Physicochemical Properties

PropertyValue (Predicted/Inferred)
IUPAC Name (2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid methyl ester hydrochloride
Molecular Formula C₁₃H₁₈ClNO₃
Molecular Weight 271.74 g/mol
Appearance White to off-white crystalline powder
Melting Point Not available. Expected to be a defined melting point characteristic of a crystalline solid.
Solubility Expected to be soluble in water, methanol, and DMSO.
pKa The pKa of the protonated amine is anticipated to be in the range of 9-10, typical for primary ammonium ions.

Synthesis and Purification

The synthesis of (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride can be approached through a multi-step process starting from the readily available amino acid, (R)-Tyrosine. The synthetic strategy involves protection of the amino and carboxylic acid groups, etherification of the phenolic hydroxyl group, and subsequent deprotection.

Synthetic Workflow

A logical synthetic pathway is illustrated below. This workflow is designed to ensure high yields and purity of the final product.

G A 1. (R)-Tyrosine B 2. Protection of Amino and Carboxylic Acid Groups A->B e.g., Boc protection, Esterification C 3. Allylation of Phenolic Hydroxyl B->C Allyl bromide, Base D 4. Deprotection and Hydrochloride Salt Formation C->D HCl in Methanol E Final Product: (R)-Methyl 3-(4-(allyloxy)phenyl) -2-aminopropanoate hydrochloride D->E

Caption: Synthetic workflow for (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of the target compound.

Step 1: Protection of (R)-Tyrosine

  • Esterification: Suspend (R)-Tyrosine in methanol. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise while stirring. The reaction will generate HCl gas, which catalyzes the esterification of the carboxylic acid to a methyl ester. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Amino Group Protection: After removing the methanol under reduced pressure, dissolve the resulting crude methyl ester in a suitable solvent like dichloromethane. Add a base, such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate. Stir at room temperature until the reaction is complete as indicated by TLC.

Step 2: Allylation of the Phenolic Hydroxyl Group

  • Dissolve the Boc-protected tyrosine methyl ester from the previous step in an appropriate solvent, such as acetone or DMF.

  • Add a base, for instance, potassium carbonate, to deprotonate the phenolic hydroxyl group.

  • Add allyl bromide to the reaction mixture and heat to reflux. The allylation reaction will proceed via nucleophilic substitution. Monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude product from the allylation step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Prepare a solution of hydrochloric acid in methanol (methanolic HCl). Add this solution dropwise to the stirred solution of the protected intermediate. This will simultaneously cleave the Boc protecting group and form the hydrochloride salt of the primary amine.

  • The desired product, (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride, will precipitate out of the solution as a solid.

Step 4: Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a cold, non-polar solvent like diethyl ether to remove any organic impurities.

  • Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain the final product in high purity.

  • Dry the purified crystals under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the allylic protons (including the double bond), the methoxy group of the ester, and the protons on the chiral backbone. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR The spectrum will display distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the carbons of the allyl group, and the aliphatic carbons of the amino acid backbone.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base form of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O stretch of the ester, the C-O-C stretch of the ether, and the C=C stretch of the allyl group.
Chiral HPLC To confirm the enantiomeric purity of the (R)-isomer, analysis using a chiral High-Performance Liquid Chromatography (HPLC) column is essential.

Potential Applications in Research and Drug Development

As a derivative of tyrosine, this compound is of interest in medicinal chemistry and drug discovery. The allyloxy group provides a handle for further chemical modifications.

  • Peptide Synthesis: It can be incorporated into peptides to introduce a non-natural amino acid, potentially altering the peptide's conformation and biological activity.

  • Scaffold for Drug Discovery: The core structure can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The allyl group can be further functionalized through various reactions such as epoxidation, dihydroxylation, or metathesis, allowing for the creation of a library of diverse compounds for biological screening.

  • Probes and Ligands: The molecule could be modified to create chemical probes or ligands for studying biological systems, such as enzyme inhibitors or receptor antagonists.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(R)-Methyl 3-(4-(allyloxy)phenyl)-2-aminopropanoate hydrochloride represents a versatile building block for organic synthesis and medicinal chemistry. While specific experimental data is limited, its synthesis from (R)-Tyrosine is feasible through established chemical transformations. Its unique combination of functional groups opens up possibilities for the creation of novel molecules with potential biological activity. Further research into its properties and applications is warranted to fully explore its potential in the scientific community.

References

Due to the limited public information available for this specific compound, this guide has been constructed based on general principles of organic chemistry and knowledge of related tyrosine derivatives. For protocols and properties of similar compounds, researchers are encouraged to consult chemical databases and synthesis journals.

H-D-Tyr(all)-ome hcl CAS number 367517-26-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive overview of D-Tyrosine methyl ester hydrochloride (H-D-Tyr-OMe HCl), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development. The document elucidates its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its significant applications in neuroscience, as a pharmaceutical intermediate, and in peptide synthesis, supported by detailed experimental protocols and workflow diagrams. This guide serves as an authoritative resource, grounded in scientific literature, to facilitate the effective utilization of this compound in a research and development setting.

Introduction and Compound Identification

This guide focuses on D-Tyrosine methyl ester hydrochloride, a derivative of the non-essential amino acid D-tyrosine. It is crucial to note that the initial query for "H-D-Tyr(all)-ome hcl" with CAS number 367517-26-8 did not correspond to a readily identifiable compound in major chemical databases. The nomenclature and CAS number provided likely contain inaccuracies. Based on the structural components of the name, the most probable compound of interest is D-Tyrosine methyl ester hydrochloride , which is correctly identified by CAS Number 3728-20-9 .[1][2]

The term "(all)" in the original query is ambiguous. It may be a typographical error or a non-standard abbreviation. In synthetic chemistry, "All" can denote an allyl protecting group. For context, compounds like Fmoc-O-allyl-L-tyrosine are used in peptide synthesis where the allyl group offers a distinct deprotection strategy.[3] However, without a matching CAS number, this remains speculative. This guide will proceed with a detailed examination of the well-documented and widely used D-Tyrosine methyl ester hydrochloride.

D-Tyrosine methyl ester hydrochloride serves as a versatile building block in organic synthesis. The esterification of the carboxylic acid to a methyl ester and its formulation as a hydrochloride salt enhance its stability and solubility in organic solvents, making it a more tractable reagent than its parent amino acid for various synthetic applications.[4]

Physicochemical and Structural Properties

The fundamental properties of H-D-Tyr-OMe HCl are critical for its application in experimental design. Its identity is confirmed by a unique combination of physical constants and spectroscopic data.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 3728-20-9[1][2]
Molecular Formula C₁₀H₁₄ClNO₃[1][5]
Molecular Weight 231.68 g/mol [5][6]
IUPAC Name methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride[7][8]
Appearance White to off-white or pale cream powder/crystalline powder[1][7]
Melting Point 184-193 °C; 190-200°C[1][7]
Solubility Soluble in water, methanol, and DMSO[6][9]
Optical Rotation [a]D²⁰ = -35 ± 2º (c=1 in DMF)[1]
Storage Conditions 0-8 °C, sealed storage, away from moisture[1]
Structural Elucidation

The structure of H-D-Tyr-OMe HCl features a chiral center at the alpha-carbon, with the D-configuration (R-configuration according to Cahn-Ingold-Prelog priority rules). The presence of the methyl ester, the free amine (as a hydrochloride salt), and the phenolic hydroxyl group makes it a trifunctional molecule, offering multiple sites for chemical modification.

Caption: Chemical structure of D-Tyrosine methyl ester.

Synthesis and Purification Workflow

The most common and efficient method for the preparation of amino acid methyl ester hydrochlorides is the Fischer esterification of the corresponding amino acid. This typically involves reacting the amino acid with methanol in the presence of an acid catalyst.

Rationale for Synthetic Approach

The use of trimethylchlorosilane (TMSCl) in methanol is a highly effective method for this transformation.[10] TMSCl reacts with methanol in situ to generate HCl, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This one-pot procedure is known for its mild reaction conditions and high yields, avoiding the use of more corrosive reagents like thionyl chloride.[10][11]

Detailed Synthesis Protocol

Objective: To synthesize H-D-Tyr-OMe HCl from D-Tyrosine.

Materials:

  • D-Tyrosine (1 equivalent)

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl) (2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend D-Tyrosine (1 eq.) in a round-bottom flask with anhydrous methanol (approx. 10 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add freshly distilled trimethylchlorosilane (2 eq.) to the stirred suspension. The addition is exothermic.

  • Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to obtain high-purity H-D-Tyr-OMe HCl.[10]

Caption: Workflow for the synthesis of H-D-Tyr-OMe HCl.

Analytical Characterization for Quality Assurance

Ensuring the purity and structural integrity of H-D-Tyr-OMe HCl is paramount for its reliable use in sensitive applications like peptide synthesis and biological assays. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.

Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a synthesized batch of H-D-Tyr-OMe HCl.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample dissolved in Mobile Phase A

Procedure:

  • Prepare a standard solution of H-D-Tyr-OMe HCl at a known concentration (e.g., 1 mg/mL).

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Inject the sample solution.

  • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 20 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 275 nm).

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[7]

G A Weigh Sample B Dissolve in Mobile Phase A A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Caption: Analytical workflow for HPLC-based purity assessment.

Core Applications in Scientific Research

H-D-Tyr-OMe HCl is a valuable tool across several scientific disciplines due to its unique structural features.

Neuroscience Research: A Precursor to Neurotransmitters

D-Tyrosine and its derivatives are utilized in neuroscience to study the synthesis and function of catecholamine neurotransmitters, including dopamine and norepinephrine.[1] Although L-Tyrosine is the natural precursor, the administration of D-Tyrosine can influence catecholaminergic pathways. As a methyl ester, H-D-Tyr-OMe HCl may exhibit different pharmacokinetic properties, such as improved ability to cross the blood-brain barrier, making it a compound of interest for studies on cognitive function, mood, and neurological disorders.[1][12]

Catecholamine_Pathway Tyr D-Tyrosine L_DOPA D-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase

Caption: Simplified catecholamine synthesis pathway.

Pharmaceutical Intermediate

H-D-Tyr-OMe HCl serves as a key starting material or intermediate in the synthesis of complex pharmaceutical compounds. Its defined stereochemistry and protected carboxyl group make it ideal for multi-step syntheses where precise control over chirality is essential. For instance, it is cited as an intermediate in the synthesis of oxybutynin chloride, an inhibitor of proliferation in bladder smooth muscle cells.[7]

Peptide Synthesis: Incorporating Unnatural Amino Acids

The incorporation of D-amino acids into peptide sequences is a common strategy in drug discovery to enhance the metabolic stability of peptide-based therapeutics.[13] Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. H-D-Tyr-OMe HCl is used as a building block to introduce a D-tyrosine residue into a peptide chain during either solution-phase or solid-phase peptide synthesis (SPPS).[13][14]

Peptide_Synthesis AA1 Fmoc-AA(n)-OH Coupling Coupling (e.g., HBTU/DIEA) AA1->Coupling HDTyrOMe H-D-Tyr-OMe-Resin HDTyrOMe->Coupling Dipeptide Fmoc-AA(n)-D-Tyr-OMe-Resin Coupling->Dipeptide Peptide Bond Formation Deprotection Deprotection Dipeptide->Deprotection Fmoc Removal (Piperidine) NextCycle H-AA(n)-D-Tyr-OMe-Resin Deprotection->NextCycle Ready for next AA

Caption: Incorporation of D-Tyrosine in Solid-Phase Peptide Synthesis.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of H-D-Tyr-OMe HCl.

  • Storage: The compound should be stored in a tightly sealed container at 0-8 °C, protected from moisture and light.[1]

  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

D-Tyrosine methyl ester hydrochloride (CAS 3728-20-9) is a highly versatile and valuable chemical entity in modern research and development. Its utility as a precursor in neuroscience, a chiral building block in pharmaceutical synthesis, and a tool for creating stabilized peptides underscores its importance. This guide has provided a detailed technical framework, from its fundamental properties and synthesis to its practical applications, to empower scientists to leverage this compound to its full potential in their experimental endeavors.

References

  • Hci - ChemBK. (2024, April 9).
  • Methyl D-tyrosinate hydrochloride - ChemScene. (n.d.).
  • H-Tyr-OMe.HCl | Amino Acid Derivative - MedchemExpress.com. (n.d.).
  • D-Tyrosine methyl ester hydrochloride – Chem-Impex. (n.d.).
  • D-Tyrosine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • The Chemistry and Applications of H-Tyr-OMe in Drug Discovery. (2026, January 29).
  • Preparation method of L-tyrosine derivative - Google Patents. (n.d.).
  • H-D-Tyr-OMe HCl, CAS 3728-20-9, D-Tyrosine methyl ester hydrochloride salt. (n.d.).
  • L-Tyrosine Methyl Ester Hydrochloride | 3417-91-2 - TCI Chemicals. (n.d.).
  • Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PubMed Central. (n.d.).
  • HPLC EVALUATION OF TYROSINE AND ITS METABOLITES - Univerzita Karlova. (n.d.).
  • Derivatization of the l-tyrosine side chain - ResearchGate. (n.d.).
  • Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis - Benchchem. (n.d.).
  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC - PubMed Central. (n.d.).
  • Fmoc-O-allyl-L-tyrosine - Chem-Impex. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed. (n.d.).
  • methyl D-tyrosinate hydrochloride | C10H14ClNO3 | CID 134565 - PubChem - NIH. (n.d.).
  • Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - NIH. (n.d.).
  • CAS No : 3417-91-2 | Product Name : L-Tyrosine Methyl Ester Hydrochloride. (n.d.).
  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents. (n.d.).
  • Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane | Organic Letters - ACS Publications. (2026, January 28).
  • Fmoc-O-allyl-L-tyrosine - Creative Peptides. (n.d.).
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.).
  • Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).

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Methodological & Application

Application Note: Strategies for Efficient Coupling of H-D-Tyr(all)-OMe HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of H-D-Tyr(all)-OMe HCl into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This compound is a valuable building block for creating modified peptides, but its unique structure—featuring a D-configuration, a sterically demanding O-allyl protecting group, and a C-terminal methyl ester—presents distinct challenges to standard coupling procedures. This document outlines the underlying chemical principles, compares various coupling strategies, and offers field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals to achieve high coupling efficiency and final peptide purity.

Introduction: Understanding the Unique Challenges

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1] While standard amino acids are often coupled with high efficiency, non-canonical or modified residues require specialized strategies. This compound, or O-Allyl-D-tyrosine methyl ester hydrochloride, is one such residue.[2] Its incorporation is often desired for introducing conformational constraints (D-amino acid), providing an orthogonal handle for post-synthetic modification (O-allyl group), or for use in solution-phase fragment condensation (C-terminal methyl ester).

However, these same features create significant hurdles in SPPS:

  • Steric Hindrance: The bulky O-allyl group on the tyrosine side chain can sterically impede the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down reaction kinetics and leading to incomplete couplings.[3] This effect is compounded by the inherent bulk of the tyrosine residue itself.

  • D-Configuration: While not a chemical impediment, the use of a D-amino acid is a critical structural feature that must be maintained without racemization, a risk that increases during prolonged or harsh activation conditions.

  • C-Terminal Methyl Ester: This derivative is primarily designed for solution-phase synthesis. In SPPS, the incoming amino acid must have a free carboxylic acid to be activated for coupling. Therefore, this compound cannot be the first amino acid attached to a standard resin linker (e.g., Wang or Rink Amide) that requires a carboxyl group for loading. It must be coupled onto a pre-existing peptide-resin chain.

  • Peptide Aggregation: Sequences containing bulky, hydrophobic residues are prone to forming secondary structures on the resin, causing chains to aggregate and rendering the N-terminal amine inaccessible for coupling.[4] The hydrophobicity of the protected tyrosine derivative can contribute to this issue.

Overcoming these challenges requires a carefully optimized strategy, focusing on the selection of highly efficient coupling reagents, appropriate reaction conditions, and rigorous monitoring.

Selecting the Optimal Coupling Strategy

The success of incorporating a hindered amino acid like this compound hinges on generating a highly reactive activated species that can overcome the steric barriers while minimizing side reactions.

Comparison of Coupling Reagents

Modern SPPS relies on in situ activating reagents that convert the amino acid's carboxylic acid into a highly reactive intermediate. The choice of reagent is critical. Aminium/Uronium salt-based reagents are generally preferred for difficult couplings over carbodiimides due to their higher reactivity and lower risk of certain side reactions.[5]

Reagent ClassExamplesMechanism of Action & Suitability for Hindered Couplings
Aminium/Uronium (HOAt-based) HATU , HCTUForms highly reactive OAt- or 6-Cl-OBt-esters. HOAt's pyridine nitrogen provides anchimeric assistance, accelerating the coupling. HATU is considered the gold standard for difficult couplings , including N-methylated and other sterically hindered residues, due to its superior reactivity.[5]
Aminium/Uronium (HOBt-based) HBTU, TBTUForms OBt-active esters. While effective for many standard couplings, they are generally less reactive than their HOAt-based counterparts. May require longer reaction times or double coupling for hindered residues.
Aminium/Uronium (Oxyma-based) COMU , HDMCForms Oxyma-active esters. COMU's reactivity is comparable to HATU, offering a highly efficient and safer alternative as it avoids the potentially explosive HOBt/HOAt byproducts.[5][6]
Carbodiimides DIC, EDCForms a reactive O-acylisourea intermediate, which then reacts with an additive (e.g., Oxyma Pure, HOBt) to form the active ester. The DIC/Oxyma combination is a powerful, cost-effective, and racemization-suppressing choice, often used in automated microwave synthesizers.[6]

Recommendation: For this compound, high-reactivity aminium salts such as HATU or COMU are the primary recommendation. The DIC/Oxyma system is a strong secondary choice, particularly when cost and safety are primary concerns.

The Role of Base and Solvent
  • Base: A tertiary amine base is required to deprotonate the amino acid's ammonium salt and neutralize the proton released during the reaction.[7]

    • N,N-Diisopropylethylamine (DIPEA/DIEA): The most common choice. Its bulky nature prevents it from acting as a nucleophile.

    • 2,4,6-Collidine: A more sterically hindered and less nucleophilic base than DIPEA. It is sometimes preferred for sensitive couplings to further minimize side reactions, though its bulk can occasionally slow the desired reaction.

  • Solvent: The solvent must effectively swell the resin support to ensure reagents can access the reactive sites.[1]

    • N,N-Dimethylformamide (DMF): The most widely used solvent in SPPS.

    • N-Methyl-2-pyrrolidone (NMP): A stronger solvent that can improve resin swelling and disrupt peptide aggregation more effectively than DMF, making it a good choice for difficult sequences.

Workflow and Mechanism Diagrams

To visualize the process, the following diagrams illustrate the general SPPS cycle and the activation mechanism.

SPPS_Coupling_Workflow cluster_resin Peptide-Resin cluster_activation Activation Solution Start Resin with N-terminal Amine (H₂N-Peptide-Resin) Coupling Coupling Step (Add Activation Solution to Resin) Start->Coupling AA Fmoc-AA-OH (H-D-Tyr(all)-OH*) Activated_AA Activated Amino Acid (Fmoc-AA-OAt) AA->Activated_AA Activation Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Activated_AA->Coupling Wash1 Wash (Remove excess reagents) Coupling->Wash1 Monitor Monitor Coupling (e.g., Kaiser Test) Wash1->Monitor Monitor->Coupling If Incomplete (Recouple) Deprotection Fmoc Deprotection (Piperidine/DMF) Monitor->Deprotection If Complete Wash2 Wash (Remove piperidine) Deprotection->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle caption *Note: For coupling this compound, the N-terminus must first be protected (e.g., with Fmoc).

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Activation_Mechanism cluster_activation Activation cluster_coupling Coupling AA R-COOH (Fmoc-AA-OH) Active_Ester R-CO-OAt (Highly Reactive Ester) AA->Active_Ester 1. Deprotonation Base Base (DIPEA) Base->AA HATU HATU HATU->Active_Ester 2. Ester Formation Peptide_Bond R-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond 3. Nucleophilic Attack Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond HOAt HOAt (Byproduct) Peptide_Bond->HOAt Releases

Caption: Simplified activation and coupling mechanism using HATU.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for maximizing coupling efficiency, especially if aggregation is anticipated or previous coupling attempts have failed.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF for 30-60 minutes).

  • N-α-Fmoc-H-D-Tyr(all)-OH (Note: The free acid is required for activation, not the methyl ester HCl salt).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous SPPS-grade DMF or NMP.

  • SPPS reaction vessel.

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF (at least 5-7 times).

  • Activation Solution Preparation (Pre-activation):

    • In a separate vial, dissolve 4 equivalents of N-α-Fmoc-H-D-Tyr(all)-OH and 3.9 equivalents of HATU relative to the resin substitution level in a minimal volume of DMF.

    • Add 8 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours, or performed at a slightly elevated temperature (e.g., 35-40°C) if using a compatible synthesis platform.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove all soluble reagents and byproducts.

  • Monitoring the Coupling:

    • Perform a qualitative Kaiser test on a small sample of the resin beads.[8]

    • Result Interpretation:

      • Beads remain colorless/yellow: Coupling is complete. Proceed to the next deprotection step.

      • Beads turn dark blue: Coupling is incomplete. Significant free amine remains. Proceed to step 6.

  • Recoupling (if necessary):

    • If the Kaiser test is positive, repeat steps 2-4 for a second coupling.

    • If the Kaiser test remains positive after a second coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

Protocol 2: Cost-Effective Coupling using DIC/Oxyma

This protocol provides a robust and economical alternative to aminium salt reagents.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF).

  • N-α-Fmoc-H-D-Tyr(all)-OH.

  • DIC (N,N'-Diisopropylcarbodiimide).

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Anhydrous SPPS-grade DMF.

  • SPPS reaction vessel.

Procedure:

  • Resin Preparation:

    • Perform N-terminal Fmoc deprotection and wash the resin as described in Protocol 1, Step 1.

  • Reagent Addition:

    • To the drained peptide-resin, add a solution of 4 equivalents of N-α-Fmoc-H-D-Tyr(all)-OH and 4 equivalents of Oxyma Pure dissolved in DMF.

    • Agitate for 1-2 minutes to ensure thorough mixing.

    • Add 4 equivalents of DIC to the vessel. Caution: DIC can cause skin irritation; handle with care.

  • Coupling Reaction:

    • Agitate the mixture at room temperature for 2-4 hours. The formation of the byproduct, diisopropylurea (DIU), may be observed as a white precipitate, which is normal.

  • Washing:

    • Drain the reaction solution and wash the resin as described in Protocol 1, Step 4. Ensure DIU is fully washed away.

  • Monitoring and Recoupling:

    • Perform a Kaiser test as described in Protocol 1, Step 5.

    • If the test is positive, perform a recoupling or capping as needed (Protocol 1, Step 6).

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Double Coupling 1. Severe peptide aggregation on the resin.[4] 2. Steric hindrance is too great for the chosen conditions. 3. Poor resin swelling.1. Switch solvent from DMF to NMP. 2. Use a more powerful coupling reagent (e.g., switch from DIC/Oxyma to HATU). 3. Perform the coupling at an elevated temperature (e.g., 50°C for 30-60 min) if using a microwave peptide synthesizer.[3] 4. Cap the unreacted amines and proceed with the synthesis.
Low Final Peptide Purity/Yield 1. Incomplete coupling at the hindered residue step, leading to deletion sequences. 2. Racemization during activation.1. Ensure a negative Kaiser test is achieved at every step. Use capping to terminate failed sequences. 2. Avoid excessively long pre-activation times (>10 minutes). Use additives like Oxyma or HOAt which are known to suppress racemization.
Side Reaction with Allyl Group The allyl group is generally stable to standard Fmoc-SPPS conditions but can be sensitive to certain reagents not typically used in this context.Stick to standard Fmoc deprotection (piperidine) and TFA-based cleavage cocktails. The allyl group is designed for orthogonal removal using palladium catalysts post-synthesis.[9]

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with a well-considered SPPS strategy. The primary challenge of steric hindrance can be effectively overcome by employing high-reactivity coupling reagents such as HATU, COMU, or the DIC/Oxyma system. Careful execution of the coupling protocol, including appropriate choices of base and solvent, along with diligent monitoring via the Kaiser test, will ensure high coupling efficiency. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently utilize this valuable modified amino acid to advance their peptide-based research and development efforts.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Image]. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Angewandte Chemie International Edition, 60(24), 13238-13257. Retrieved from [Link]

  • Guibé, F. (1992). Allyl side chain protection in peptide synthesis. (EP0518295A2). Google Patents.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57362486, this compound. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application Note: Protocol for Incorporating H-D-Tyr(all)-OMe·HCl into Peptidomimetics

[1][2][3]

Executive Summary

H-D-Tyr(all)-OMe·HCl (Methyl (2R)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoate hydrochloride) is a specialized building block designed for the synthesis of protease-resistant peptidomimetics and macrocyclic "stapled" peptides .

This guide outlines the specific protocols for incorporating this residue into peptide backbones. Unlike standard L-amino acids, this compound introduces two critical functional attributes:

  • D-Stereochemistry: Confers resistance to proteolytic degradation (specifically chymotrypsin) and induces specific conformational turns (e.g.,

    
    -turns).
    
  • O-Allyl Side Chain: Acts as an orthogonal handle for Ring-Closing Metathesis (RCM) or Palladium-catalyzed functionalization.

Compound Profile & Handling

PropertySpecification
Chemical Name H-D-Tyr(all)-OMe·HCl
Function Amine Component (Nucleophile) / RCM Precursor
Molecular Weight ~271.74 g/mol (Free base: ~235.28)
Solubility High in DMSO, DMF, Methanol; Moderate in Water.
Hygroscopicity High . Store in desiccator at -20°C.
Stereochemistry D-isomer (R-configuration at

-carbon)

Critical Handling Note: As a hydrochloride salt, the


must

Protocol A: Solution Phase Incorporation (Coupling)

Context: This protocol describes coupling H-D-Tyr(all)-OMe·HCl (Amine Component) to a protected amino acid or peptide fragment PG-Xaa-OH (Carboxyl Component).

Reagents
  • Carboxyl Component: PG-Xaa-OH (1.0 equiv) (where PG = Boc, Fmoc, or Cbz)

  • Amine Component: H-D-Tyr(all)-OMe·HCl (1.1 equiv)

  • Coupling Agent: HATU (1.0 equiv) or EDC·HCl/HOBt (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology
  • Activation: Dissolve PG-Xaa-OH (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF.

    • Note: If using EDC/HOBt, add HOBt first, stir for 5 min, then add EDC.

    • Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes. Do not exceed 10 minutes to avoid racemization of the activated ester.

  • Neutralization of the Amine Salt (The Critical Step): In a separate vial, dissolve H-D-Tyr(all)-OMe·HCl (1.1 equiv) in minimal DMF. Add DIPEA (1.5 - 2.0 equiv).

    • Checkpoint: Verify pH is basic (wet pH paper ~8-9). The solution must be basic to ensure the amine is free (

      
      ).
      
  • Coupling: Add the neutralized H-D-Tyr(all)-OMe solution to the activated PG-Xaa-OBt/OAt mixture. Stir at Room Temperature (RT) under inert atmosphere (

    
     or Ar) for 2–4 hours.
    
  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the activated ester and the formation of the product PG-Xaa-D-Tyr(all)-OMe.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with: 5% citric acid (removes excess amine/base), Water, 5%

      
       (removes unreacted acid), and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Workflow Visualization

CouplingProtocolStartStart: Reagent PrepActActivation:PG-Xaa-OH + HATU + DIPEAStart->ActNeutNeutralization:H-D-Tyr(all)-OMe.HCl + DIPEA(Free Amine Generation)Start->NeutMixCoupling Reaction:Mix Activated Acid + Free AmineAct->Mix Activated EsterNeut->Mix NucleophileCheckQC Check:LC-MS / TLCMix->CheckEndProduct:PG-Xaa-D-Tyr(all)-OMeCheck->End Conversion >95%

Figure 1: Convergent synthesis workflow for incorporating the hydrochloride salt into a peptide backbone.

Protocol B: Macrocyclization (Ring-Closing Metathesis)

Context: Once incorporated, the O-Allyl group serves as a "stapling" point. This protocol assumes the peptide contains a second olefin-bearing residue (e.g., another Tyr(all), Allylglycine, or Ser(all)).[1]

Reagents
  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5–10 mol%).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Degassed).

  • Concentration: Dilute conditions (0.5 mM – 2 mM) are mandatory to favor intramolecular cyclization over intermolecular polymerization.

Step-by-Step Methodology
  • Degassing (Crucial): Dissolve the linear peptide precursor in DCE. Sparge with Argon for 15–20 minutes. Oxygen poisons Ruthenium catalysts.

  • Catalyst Addition: Add Grubbs II catalyst (dissolved in minimal degassed DCE) to the peptide solution.

    • Tip: Add catalyst in two portions (e.g., 5 mol% at T=0, 5 mol% at T=2h) to drive completion.

  • Reflux: Heat to 40–50°C (DCM) or 60–80°C (DCE) for 2–12 hours.

    • Note: Microwave irradiation (80°C, 10-20 min) often accelerates this step significantly.

  • Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to scavenge the Ruthenium. Filter through Celite.

  • Analysis: LC-MS will show a mass shift of -28 Da (loss of ethylene,

    
    ) confirming cyclization.
    
RCM Pathway Diagram

RCM_Pathwaycluster_conditionsCritical ConditionsLinearLinear Precursor(Contains 2x Allyl groups)InterMetathesis Intermediate(Ru-coordinated)Linear->Inter + CatalystCatGrubbs Catalyst(Ru-Carbene)CycleStapled Macrocycle(New C=C Bond)Inter->Cycle Ring ClosureGasEthylene Gas (C2H4)(Byproduct)Inter->Gas EliminationCond1High Dilution (<2mM)Cond2Inert Atmosphere (Ar)

Figure 2: Mechanism of Ring-Closing Metathesis (RCM) utilizing the O-Allyl handle.

Strategic Applications & Rationale

Why D-Tyrosine?

Incorporating the D-isomer (H-D-Tyr...) is a medicinal chemistry strategy to improve metabolic stability .

  • Mechanism: Endogenous proteases (like chymotrypsin) are stereoselective for L-amino acids. The D-configuration distorts the scissile bond geometry, preventing the enzyme's catalytic triad from accessing the amide bond [1].

  • Conformation: D-amino acids are potent inducers of

    
    -turns (specifically Type II' turns) in peptide chains, often used to mimic the bioactive turn structures of proteins.
    
Why O-Allyl (Side Chain)?

The allyl ether is chemically orthogonal to standard protecting groups (Fmoc, Boc, tBu).

  • Stapling: As detailed in Protocol B, it allows for the formation of hydrocarbon staples which lock peptides into alpha-helical conformations, improving cell permeability [2].

  • Functionalization: The alkene can be oxidized to an aldehyde (ozonolysis) or reacted via "Click" chemistry (thiol-ene) to conjugate fluorophores or drugs.

QC & Troubleshooting

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete neutralization of HCl salt.Ensure DIPEA is added to the H-D-Tyr solution before mixing. Check pH.
Racemization Base added to activated ester too early/long.Do not pre-incubate the activated acid with base for >5 mins. Use HATU/HOAt.
RCM Failure (No Rxn) Catalyst poisoning by Oxygen.Degas solvents rigorously. Use a glovebox if possible.
RCM Polymerization Concentration too high.Dilute reaction to <1 mM to favor intramolecular reaction.

References

  • Gentilucci, L., et al. (2010). "Peptides containing D-amino acids: patterns of substitution and properties." Current Pharmaceutical Design. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis." (General salt neutralization protocols). Link

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets." Methods in Enzymology. Link

Application Note: Strategic Incorporation of H-D-Tyr(allyl)-OMe HCl in Solid-Phase Peptide Synthesis using Fmoc and Boc Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Allyl-Protected Tyrosine

In the landscape of modern peptide science, the incorporation of non-canonical amino acids is a cornerstone of designing novel therapeutic peptides, peptidomimetics, and biochemical probes. H-D-Tyr(allyl)-OMe HCl, an O-allyl protected D-tyrosine methyl ester hydrochloride, represents a particularly valuable building block. The D-configuration imparts resistance to enzymatic degradation, a critical attribute for enhancing peptide bioavailability and in vivo half-life. Furthermore, the allyl protecting group offers a unique orthogonality, allowing for selective deprotection under conditions that leave many other protecting groups, such as Boc, Fmoc, and various side-chain protectors (e.g., tBu, Trt, Pbf), intact. This enables site-specific modifications of the tyrosine hydroxyl group post-synthesis, opening avenues for fluorescent labeling, PEGylation, or the introduction of other functional moieties.

This application note provides a comprehensive guide to the effective use of H-D-Tyr(allyl)-OMe HCl in both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) workflows. We will delve into the mechanistic underpinnings of these chemistries, provide validated, step-by-step protocols, and offer troubleshooting insights gleaned from extensive in-field experience.

Core Principles: Navigating Fmoc and Boc Strategies with an Allyl Group

The choice between Fmoc and Boc synthesis strategies depends on the desired final peptide, available equipment, and the chemistry of other residues in the sequence. The presence of the O-allyl group on the tyrosine side chain introduces a third dimension of chemical orthogonality.

Fmoc/tBu Strategy: This is the most common approach, relying on a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). The resin linkage is typically acid-sensitive (e.g., Wang, Rink Amide). The allyl group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for final cleavage.

Boc/Bzl Strategy: This classic approach uses an acid-labile α-amino protecting group (Boc) and side-chain protection that is typically removed by strong acid (e.g., Bzl, Tos). The Boc group is removed with moderate TFA treatment at each cycle. Final cleavage from the resin (e.g., Merrifield) requires harsh conditions, such as anhydrous hydrogen fluoride (HF). The allyl group is stable to both the cyclic TFA deprotection and the final HF cleavage.

The key advantage of the allyl group is its selective removal via palladium(0)-catalyzed allylic transfer. This is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃) or morpholine. This unique deprotection scheme allows for mid-synthesis, on-resin modification of the tyrosine hydroxyl group.

G cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Peptide Fmoc-AA-Resin Piperidine 20% Piperidine/DMF Fmoc_Peptide->Piperidine Fmoc Removal Deprotected_Fmoc H₂N-AA-Resin Piperidine->Deprotected_Fmoc Fmoc_AA_OH Fmoc-Tyr(all)-OH + Coupling Agents Deprotected_Fmoc->Fmoc_AA_OH Coupling Coupled_Fmoc Fmoc-Tyr(all)-AA-Resin Fmoc_AA_OH->Coupled_Fmoc Final_Cleavage_Fmoc TFA Cocktail Coupled_Fmoc->Final_Cleavage_Fmoc Final Cleavage Allyl_Deprotection_Fmoc Pd(PPh₃)₄ / Scavenger Coupled_Fmoc->Allyl_Deprotection_Fmoc On-Resin Deprotection Final_Peptide_Fmoc H₂N-Peptide(Tyr(all))-COOH Final_Cleavage_Fmoc->Final_Peptide_Fmoc Modified_Peptide_Fmoc H₂N-Peptide(Tyr)-COOH Allyl_Deprotection_Fmoc->Modified_Peptide_Fmoc Boc_Peptide Boc-AA-Resin TFA_Boc 25-50% TFA/DCM Boc_Peptide->TFA_Boc Boc Removal Deprotected_Boc H₃N⁺-AA-Resin TFA_Boc->Deprotected_Boc Neutralization DIEA/DCM Deprotected_Boc->Neutralization Free_Amine_Boc H₂N-AA-Resin Neutralization->Free_Amine_Boc Boc_AA_OH Boc-Tyr(all)-OH + Coupling Agents Free_Amine_Boc->Boc_AA_OH Coupling Coupled_Boc Boc-Tyr(all)-AA-Resin Boc_AA_OH->Coupled_Boc Final_Cleavage_Boc Anhydrous HF Coupled_Boc->Final_Cleavage_Boc Final Cleavage Allyl_Deprotection_Boc Pd(PPh₃)₄ / Scavenger Coupled_Boc->Allyl_Deprotection_Boc On-Resin Deprotection Final_Peptide_Boc H₂N-Peptide(Tyr(all))-COOH Final_Cleavage_Boc->Final_Peptide_Boc Modified_Peptide_Boc H₂N-Peptide(Tyr)-COOH Allyl_Deprotection_Boc->Modified_Peptide_Boc

Figure 1: Comparative workflow of Fmoc vs. Boc SPPS incorporating an allyl-protected amino acid.

Protocol: Incorporation of H-D-Tyr(allyl)-OMe HCl using Fmoc Chemistry

This protocol assumes the use of a standard Fmoc/tBu strategy on a rink amide or Wang resin. The starting material, H-D-Tyr(allyl)-OMe HCl, must first be N-terminally protected with an Fmoc group and the methyl ester saponified to the free acid before it can be used in SPPS.

Part A: Preparation of Fmoc-D-Tyr(allyl)-OH

  • Dissolution: Dissolve H-D-Tyr(allyl)-OMe HCl (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0°C in an ice bath and add sodium carbonate (Na₂CO₃) (2.5 eq) portion-wise while stirring.

  • Fmocylation: Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Saponification: Add lithium hydroxide (LiOH) (2.0 eq) in water to the reaction mixture to hydrolyze the methyl ester. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Acidify the mixture with 1N HCl to pH ~2. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield Fmoc-D-Tyr(allyl)-OH.

Part B: Solid-Phase Peptide Synthesis Cycle

This protocol details a single coupling cycle for incorporating Fmoc-D-Tyr(allyl)-OH into the peptide chain.

StepOperationReagents & SolventsTime
1SwellingDichloromethane (DCM), then Dimethylformamide (DMF)30 min
2Fmoc Deprotection20% Piperidine in DMF2 x 10 min
3WashingDMF (x3), DCM (x3), DMF (x3)~10 min
4CouplingFmoc-D-Tyr(allyl)-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIEA (6 eq) in DMF2-4 hours
5WashingDMF (x3), DCM (x3)~5 min
6Capping (Optional)Acetic Anhydride/DIEA/DMF15 min

Protocol Notes:

  • Kaiser Test: After step 3, perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.

  • Coupling Monitoring: After step 4, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Causality of Reagents: HBTU/HOBt is a highly efficient coupling cocktail that minimizes racemization. DIEA is a non-nucleophilic base used to activate the carboxyl group and neutralize the protonated N-terminus.

Protocol: On-Resin Allyl Group Deprotection

This procedure allows for the selective deprotection of the tyrosine side chain while the peptide remains attached to the resin, enabling subsequent site-specific modification.

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Prepare a deprotection cocktail consisting of Phenylsilane (PhSiH₃) (25 eq) as a scavenger in DCM.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 eq) to the resin suspension. A color change to yellow or orange is typically observed.

  • Reaction: Gently agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical wash cycle is:

    • DCM (x5)

    • 0.5% DIEA in DMF (x3)

    • 0.5% Sodium diethyldithiocarbamate in DMF (x3) (This chelating agent helps scavenge residual palladium).

    • DMF (x5)

    • DCM (x5)

  • Confirmation: A small sample of resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the allyl group.

G Start Start: Incomplete Allyl Deprotection (Verified by LC-MS) Check_Reagents Verify Reagent Quality - Pd(PPh₃)₄ active? - PhSiH₃ fresh? Start->Check_Reagents Reagents_OK Reagents are Fresh & Active Check_Reagents->Reagents_OK Reagents_Bad Reagents Degraded Check_Reagents->Reagents_Bad Check_Atmosphere Ensure Inert Atmosphere (Argon/Nitrogen) Reagents_OK->Check_Atmosphere Replace_Reagents Action: Use Fresh Catalyst and Scavenger Reagents_Bad->Replace_Reagents Replace_Reagents->Start Increase_Time Increase Reaction Time (e.g., to 4 hours) Test_Cleavage Test Cleavage & LC-MS Analysis Increase_Time->Test_Cleavage Atmosphere_OK Atmosphere is Inert Check_Atmosphere->Atmosphere_OK Atmosphere_Bad Oxygen Present Check_Atmosphere->Atmosphere_Bad Atmosphere_OK->Increase_Time Purge_System Action: Purge Reactor with Inert Gas Thoroughly Atmosphere_Bad->Purge_System Purge_System->Start Success Success: Complete Deprotection Test_Cleavage->Success Failure Failure: Still Incomplete Test_Cleavage->Failure Consult Consult Advanced Literature/ Technical Support Failure->Consult

Figure 2: Troubleshooting workflow for on-resin allyl deprotection.

Final Cleavage and Purification

Once the synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support and all remaining side-chain protecting groups removed.

Fmoc/tBu Strategy Cleavage:

  • Reagent: TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)).

  • Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Workup: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Boc/Bzl Strategy Cleavage:

  • Reagent: Anhydrous Hydrogen Fluoride (HF).

  • Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Procedure: The cleavage is typically performed at 0°C for 1 hour in the presence of a scavenger like anisole.

Purification:

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final product should be confirmed by LC-MS and Mass Spectrometry.

Conclusion

H-D-Tyr(allyl)-OMe HCl is a powerful tool for modern peptide synthesis, offering both enzymatic stability via its D-configuration and chemical versatility through its orthogonally protected side chain. Successful incorporation hinges on a solid understanding of the chosen synthesis strategy (Fmoc or Boc) and meticulous execution of the coupling and deprotection steps. The protocols outlined in this note provide a robust framework for leveraging the unique properties of this building block, enabling the creation of complex and functionally diverse peptides for a wide range of research and drug development applications.

References

  • Title: Allyl-based protecting groups in chemical synthesis. Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Deprotection of Allyl Ethers. Source: Organic Letters URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup. Source: Journal of the American Chemical Society URL: [Link]

  • Title: A convenient and efficient method for the removal of palladium catalysts from reaction mixtures. Source: Tetrahedron Letters URL: [Link]

A Practical Guide to the Mass Spectrometric Analysis of Peptides Containing Fully Deuterated, O-Methylated Tyrosine (H-D-Tyr(all)-ome)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The strategic modification of peptide-based therapeutics is a cornerstone of modern drug development. Among the most powerful modifications are isotopic labeling and C-terminal derivatization, which are employed to precisely modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview and detailed protocols for the mass spectrometric analysis of peptides containing a specific dual modification: a fully deuterated tyrosine residue (D-Tyr) and a C-terminal O-methyl ester (ome).

1.1 The Significance of Deuteration and O-Methylation

Deuterated compounds, where hydrogen atoms are strategically replaced by their stable heavy isotope, deuterium, are of increasing interest in pharmaceutical development.[1] The C-D bond is significantly stronger than the C-H bond, leading to a phenomenon known as the kinetic isotope effect. This can dramatically slow the rate of metabolic degradation by liver enzymes, such as cytochrome P450s, thereby increasing the drug's half-life and metabolic stability.[2][3] This enhanced pharmacokinetic profile can lead to reduced dosing frequency and potentially lower toxicity.[2][4]

Simultaneously, C-terminal modifications like O-methylation neutralize the negative charge of the C-terminal carboxyl group. This alteration increases the peptide's hydrophobicity and can influence its membrane permeability and interaction with biological targets. Understanding the presence and integrity of these modifications is therefore not merely an analytical exercise; it is a critical step in ensuring the drug's intended efficacy and safety.

1.2 Analytical Imperatives and Challenges

Analyzing a peptide with the H-D-Tyr(all)-ome HCl modification presents unique challenges that demand a carefully designed analytical strategy. The core objectives are to:

  • Confirm the intact mass of the peptide, accounting for both the mass increase from full deuteration of the tyrosine side chain and the O-methylation.

  • Verify the complete amino acid sequence via tandem mass spectrometry (MS/MS).

  • Unequivocally localize the deuterated and O-methylated residue within the peptide sequence.

  • Prevent any analytical artifacts, such as the back-exchange of deuterium for hydrogen, which could compromise data integrity.[5]

This application note provides the foundational principles, step-by-step protocols, and data interpretation guidance required to meet these objectives with high confidence.

Foundational Principles for Accurate Analysis

A successful analysis is built on a solid understanding of the underlying chemical and physical principles.

2.1 Isotopic Mass and Distribution

The mass of a peptide is determined by the sum of its constituent amino acid residues. The key mass shifts for the modifications discussed here are:

ModificationDescriptionAverage Mass Shift (Da)
O-Methylation Addition of a methyl group (-CH₃) to the C-terminal carboxyl group, replacing -OH with -OCH₃.+14.01565
Tyrosine Deuteration (D₇) Replacement of 7 hydrogens with deuterium on the tyrosine side chain (4 on the aromatic ring, 2 on the β-carbon, 1 on the hydroxyl group).+7.04419 (7 x 1.00631)

Note: The exact mass shift will depend on the specific isotopic masses used in the calculation.

Mass spectrometry resolves molecules into a series of peaks representing their isotopic distribution (isotopomers).[6] The incorporation of multiple deuterium atoms will shift the entire isotopic envelope to a higher m/z value, a key diagnostic feature in the full scan MS spectrum.

2.2 Fragmentation Chemistry in Tandem Mass Spectrometry (MS/MS)

To sequence a peptide and localize modifications, the isolated peptide ion (precursor) is fragmented, and the resulting product ions are mass-analyzed. The primary fragmentation methods are:

  • Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD): These are "ergodic" methods where the peptide is activated by collision with an inert gas. This typically cleaves the amide bonds, producing characteristic b- and y-type fragment ions that reveal the peptide sequence.[7][8] HCD, common on Orbitrap instruments, offers high-resolution fragment ion spectra.[9]

  • Electron Transfer Dissociation (ETD): This is a "non-ergodic" fragmentation technique that involves transferring an electron to the multiply-protonated peptide. ETD cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions . A crucial advantage of ETD is its ability to preserve labile modifications that can be lost during CID/HCD.[10][11] Furthermore, it minimizes the risk of "hydrogen scrambling," where protons (and deuterons) migrate along the peptide backbone during fragmentation, which is a critical consideration for accurately localizing deuterium.[10]

The choice of fragmentation method is paramount for analyzing deuterated peptides to ensure the modification is localized correctly.

Experimental Design and Workflow

A robust and reproducible workflow is essential. The process can be broken down into four key stages: Sample Preparation, LC Separation, MS Acquisition, and Data Analysis.

G cluster_0 Stage 1: Sample Preparation cluster_1 Stage 2: LC Separation cluster_2 Stage 3: MS Acquisition cluster_3 Stage 4: Data Analysis Sample Peptide Sample (this compound) Reconstitution Reconstitution in LC-MS Grade Solvent Sample->Reconstitution Injection Autosampler Injection (Temp Controlled) Reconstitution->Injection Trap Trap Column (Desalting) Injection->Trap Column Analytical Column (C18) (Gradient Elution) Trap->Column ESI Electrospray Ionization (ESI) Column->ESI Column->ESI MS1 Full Scan (MS1) (Intact Mass & Isotope Pattern) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation for Sequencing) MS1->MS2 Analysis Data Processing & Interpretation MS2->Analysis Report Final Report Analysis->Report G cluster_peptide b1 b1 b2 b2 b3 b3 y3 y3 y2 y2 y1 y1 G1 Gly Tyr D₇-Tyr(ome) G1->Tyr b1_line G1->b1_line G2 Gly Tyr->G2 b2_line Tyr->b2_line y3_line Tyr->y3_line K1 Lys G2->K1 b3_line G2->b3_line y2_line G2->y2_line y1_line K1->y1_line

Sources

Application Note & Protocol: Automated Synthesis of Peptides Incorporating an Orthogonally Protected D-Tyrosine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, offering enhanced proteolytic stability, conformational constraint, and novel functionalities. This guide provides a comprehensive framework for the automated solid-phase peptide synthesis (SPPS) of peptides containing H-D-Tyr(All)-OH, a D-amino acid featuring an allyl (All) ether protecting group on its side-chain. The allyl group's unique reactivity allows for its selective, on-resin deprotection under mild, palladium(0)-catalyzed conditions, a process orthogonal to standard Fmoc/tBu-based strategies.[1][2] This orthogonality enables site-specific modifications, such as lactam bridge formation or the attachment of reporter probes, prior to final cleavage. This document details the underlying chemical principles, step-by-step automated synthesis protocols, on-resin allyl deprotection, cleavage, and final product analysis.

Introduction: The Strategic Value of H-D-Tyr(All)-OH

Automated solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard for efficiently producing peptides.[3][4] The process involves the stepwise addition of N-α-protected amino acids to a growing chain anchored to an insoluble polymer resin.[5][6] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-α-protection and acid-labile groups (e.g., t-Butyl) for permanent side-chain protection.[7]

The incorporation of H-D-Tyr(All)-OH (used in its Fmoc-protected form, Fmoc-D-Tyr(All)-OH, for synthesis) offers three key advantages:

  • D-Configuration: Peptides containing D-amino acids exhibit significantly increased resistance to enzymatic degradation by proteases, enhancing their in-vivo half-life.

  • Tyrosine Side-Chain: The phenolic side-chain of tyrosine is a versatile site for chemical modification, including phosphorylation, sulfation, or iodination, which can be critical for biological activity.[8]

  • Allyl (All) Protecting Group: The allyl group is stable to both the basic conditions used for Fmoc removal (piperidine) and the acidic conditions for final cleavage (trifluoroacetic acid, TFA).[1] It can be selectively removed on-resin using a palladium(0) catalyst, providing a third dimension of orthogonality for complex peptide design, such as branched or cyclic structures.[2][9]

The Synthesis Workflow: A Conceptual Overview

The automated synthesis process follows a cyclical series of steps, as illustrated below. The key distinction in this workflow is the inclusion of an orthogonal deprotection step performed on the solid support after the main chain has been assembled but before the final cleavage from the resin.

SPPS_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Resin 1. Start with Resin Fmoc_Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotect Wash1 3. Wash (DMF) Fmoc_Deprotect->Wash1 Coupling 4. AA Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Is chain complete? (No) Allyl_Deprotect 6. On-Resin Allyl Deprotection (Optional) (Pd(PPh3)4 / Scavenger) Wash2->Allyl_Deprotect Is chain complete? (Yes) Modification 7. On-Resin Modification (Optional) Allyl_Deprotect->Modification Cleavage 8. Cleavage & Global Deprotection (TFA Cocktail) Allyl_Deprotect->Cleavage Skip Modification Modification->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (LC-MS) Purification->Analysis

Caption: Automated Fmoc-SPPS workflow incorporating an optional, orthogonal on-resin allyl deprotection step.

Materials and Reagents

Proper preparation and quality of reagents are paramount for successful synthesis.

Reagent/MaterialAbbreviationGradePurpose
Rink Amide Resin-100-200 meshSolid support for C-terminal amide peptides.[10]
Fmoc-D-Tyr(All)-OH-Peptide SynthesisAllyl-protected D-tyrosine building block.
Standard Fmoc-Amino AcidsFmoc-AA-OHPeptide SynthesisBuilding blocks for the peptide chain.
DimethylformamideDMFPeptide SynthesisPrimary solvent for washing and reactions.[10]
Piperidine-ACS GradeReagent for Fmoc group removal.[11]
DiisopropylcarbodiimideDICPeptide SynthesisCarbodiimide coupling reagent.
Oxyma Pure-Peptide SynthesisRacemization-suppressing coupling additive.[12]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Catalyst GradeCatalyst for allyl group removal.[2][13]
PhenylsilanePhSiH₃ACS GradeNucleophilic scavenger for allyl deprotection.[14]
DichloromethaneDCMACS GradeSolvent for resin swelling and reactions.
Trifluoroacetic AcidTFAReagent GradeCleavage from resin and side-chain deprotection.[15]
TriisopropylsilaneTISACS GradeCation scavenger in cleavage cocktail.[16]
AcetonitrileACNHPLC GradeMobile phase for RP-HPLC.

Detailed Experimental Protocols

Protocol 4.1: Automated Peptide Synthesis (Fmoc/tBu Strategy)

This protocol assumes a 0.1 mmol synthesis scale on a standard automated peptide synthesizer.

  • Resin Loading & Swelling: Place 0.1 mmol of Rink Amide resin into the reaction vessel. Swell the resin in DMF for 30-60 minutes.[10]

  • Initial Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

  • Amino Acid Coupling Cycle (Repeated for each amino acid): a. Activation: Prepare a solution of the Fmoc-amino acid (5 eq., 0.5 mmol), DIC (5 eq., 0.5 mmol), and Oxyma Pure (5 eq., 0.5 mmol) in DMF. Allow to pre-activate for 2-5 minutes. For Fmoc-D-Tyr(All)-OH, use the same procedure. b. Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes. c. Washing: Wash the resin with DMF (5-7 cycles) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat step 4 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step as described in step 2 to free the N-terminal amine.

  • Final Wash: Wash the resin thoroughly with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Protocol 4.2: On-Resin Orthogonal Deprotection of the Allyl Group

This step is performed on the fully assembled, N-terminally deprotected peptide-resin in a well-ventilated fume hood.

  • Resin Preparation: Swell the dried peptide-resin (0.1 mmol) in anhydrous DCM for 30 minutes.

  • Catalyst Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.2 eq., 0.02 mmol) in DCM. Note: This solution can be sensitive to air and should be used promptly.

  • Scavenger Addition: Add Phenylsilane (20 eq., 2.0 mmol) to the swollen peptide-resin suspension.[9]

  • Catalytic Deprotection: Add the Pd(PPh₃)₄ solution to the resin slurry. Gently agitate the reaction vessel at room temperature for 2 hours.[9] The resin may develop a dark color, which is normal.

  • Catalyst Removal & Washing: a. Drain the reaction solution. b. Wash the resin extensively with DCM (5 cycles). c. Wash with a solution of 0.5% Diisopropylethylamine (DIPEA) and 0.5% sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium.[2] d. Wash thoroughly with DMF (5 cycles) followed by DCM (5 cycles).

  • Drying: Dry the resin under vacuum. At this stage, the newly exposed D-Tyrosine hydroxyl group is available for site-specific modification if desired.

Protocol 4.3: Peptide Cleavage and Global Deprotection

This procedure removes the peptide from the resin and cleaves all remaining acid-labile side-chain protecting groups (e.g., tBu, Pbf, Trt).

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard "Reagent K" modified for general use is TFA / H₂O / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5 v/v).[15] For peptides without sensitive residues like Cys or Met, a simpler cocktail of TFA / TIS / H₂O (95:2.5:2.5) is often sufficient.[15]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a chilled centrifuge tube. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Add 10 volumes of cold diethyl ether to the TFA solution to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension (3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

Protocol 5.1: Purification by Reverse-Phase HPLC (RP-HPLC)

The standard method for purifying synthetic peptides is RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.[17][18]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Chromatography Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% ACN containing 0.1% TFA.

    • Gradient: A typical scouting gradient runs from 5% to 95% Mobile Phase B over 30-40 minutes.[6] This should be optimized for the specific peptide.

    • Detection: Monitor absorbance at 214-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool fractions with >95% purity.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Protocol 5.2: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential to confirm that the synthesized peptide has the correct molecular weight.[19][20]

  • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the preferred methods for peptide analysis.[21]

  • Procedure: a. Dissolve a small amount of the purified peptide in a suitable solvent. b. For ESI-MS, the sample is typically infused directly or analyzed via LC-MS. For MALDI-TOF, the sample is co-crystallized with a matrix (e.g., α-Cyano-4-hydroxycinnamic acid) on a target plate.[21]

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (m/z). Deconvolution of this data provides the final molecular weight, which should be compared to the calculated theoretical mass.[22][23]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity / Deletion Peptides Inefficient coupling reactions.Use a more potent activator (e.g., HATU). Double couple difficult amino acids. Use microwave-assisted synthesis if available.
Incomplete Allyl Deprotection Inactive catalyst; insufficient scavenger.Use fresh, high-quality Pd(PPh₃)₄. Ensure an inert atmosphere. Increase reaction time or scavenger equivalents.
Modification of other residues during cleavage Insufficient scavengers in the cleavage cocktail.Ensure the cleavage cocktail is appropriate for the sequence. Increase the amount of TIS for Trp-containing peptides.
Poor Yield after Purification Low synthesis efficiency; peptide precipitation issues; poor solubility.Optimize coupling and cleavage steps. Ensure complete precipitation with cold ether. Test different solvents for HPLC sample preparation.

Conclusion

The use of Fmoc-D-Tyr(All)-OH in automated peptide synthesis represents a powerful and versatile strategy for creating sophisticated peptide analogues. The orthogonality of the allyl protecting group provides a reliable method for site-specific, on-resin modifications, expanding the chemical space available to peptide chemists.[24] By following the detailed protocols outlined in this guide—from automated synthesis and orthogonal deprotection to cleavage and purification—researchers can confidently incorporate this valuable building block into their drug discovery and development programs.

References

  • Patgiri, A., Jochim, A. L., & Arora, P. S. (2011). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available at: [Link].

  • Tanaka, H., et al. (2003). Facile Removal Strategy for Allyl and Allyloxycarbonyl Protecting Groups Using Solid-Supported Barbituric Acid under Palladium. Synlett. Available at: [Link].

  • Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Biovera. Available at: [Link].

  • Barany, G., & Albericio, F. (1998). Automated allyl deprotection in solid-phase synthesis. Google Patents (US5777077A).
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Available at: [Link].

  • Purdue University. Alloc Protecting Group Removal Protocol. Purdue University. Available at: [Link].

  • MtoZ Biolabs. What Are the Methods for Measuring Peptide Molecular Weight Distribution. MtoZ Biolabs. Available at: [Link].

  • Agilent. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link].

  • Barany, G., & Albericio, F. (1992). Allyl side chain protection in peptide synthesis. Google Patents (EP0518295A2).
  • Agilent Technologies. (2006). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent Technologies. Available at: [Link].

  • Shaw, C. (1997). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. Available at: [Link].

  • Bioteckpark. Peptide Molecular Weight Testing Mass Spectrometry. Bioteckpark. Available at: [Link].

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link].

  • Leas, D. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link].

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link].

  • Dessolin, M., et al. (1995). New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. ResearchGate. Available at: [Link].

  • Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. PubMed. Available at: [Link].

  • LibreTexts. (2025). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. Chemistry LibreTexts. Available at: [Link].

  • Kaur, H. (2018). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Available at: [Link].

  • OpenStax. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. Available at: [Link].

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link].

  • ResearchGate. (2008). A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. ResearchGate. Available at: [Link].

  • D'Souza, A., & de la Torre, B. G. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. Available at: [Link].

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at: [Link].

  • CEM Corporation. Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM Corporation. Available at: [Link].

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. PubMed. Available at: [Link].

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link].

  • Vickers, C. J., & Miller, S. J. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Available at: [Link].

  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at: [Link].

Sources

Troubleshooting & Optimization

Troubleshooting H-D-Tyr(all)-ome hcl solubility problems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting H-D-Tyr(all)-ome hcl solubility problems Content type: Create a technical support center with troubleshooting guides and FAQs.

Advanced Solubility & Handling Guide

Product Identity: this compound Systematic Name: O-Allyl-D-Tyrosine Methyl Ester Hydrochloride Chemical Formula: C₁₃H₁₇NO₃ · HCl Molecular Weight: 271.74 g/mol [1][2]

Core Physicochemical Logic

To troubleshoot solubility, you must understand the molecular "tug-of-war" occurring in your test tube. This compound is an amphiphilic salt , meaning it possesses conflicting solubility drivers:

  • The Solubilizer (Ionic Head): The hydrochloride salt (HCl) on the

    
    -amine provides a positive charge (
    
    
    
    ), driving water solubility through ion-dipole interactions.
  • The Insolubilizers (Hydrophobic Tail):

    • O-Allyl Group: The allyl ether protection on the phenol ring significantly increases lipophilicity compared to native Tyrosine.

    • Methyl Ester: The C-terminal protection removes the ionizable carboxylic acid, preventing zwitterion formation and reducing polarity.

The Result: While the HCl salt is technically water-soluble, the hydrophobic burden of the Allyl and Methyl groups makes the solution metastable in aqueous buffers. Any increase in pH (neutralizing the amine) or presence of chaotropic salts can trigger immediate precipitation or gelation.

Diagnostic Workflow

Use this decision tree to identify the root cause of your solubility failure.

Solubility_Troubleshooting Start Observation: Solution is Cloudy or Precipitated Solvent_Check Check Solvent System Start->Solvent_Check Water_Based Aqueous Buffer / Media Solvent_Check->Water_Based Water/PBS Organic_Based Organic (DMSO/DMF/MeOH) Solvent_Check->Organic_Based DMSO/MeOH Check_pH Check pH Water_Based->Check_pH Action_Sonicate Action: Sonicate/Warm (40°C) (Break Aggregates) Organic_Based->Action_Sonicate Turbid Check_Conc Check Concentration Check_pH->Check_Conc pH < 6.0 Issue_FreeBase Diagnosis: Free Base Precipitation (pH > pKa of amine) Check_pH->Issue_FreeBase pH > 6.0 Issue_SaltingOut Diagnosis: Salting Out / Hydrophobic Effect Check_Conc->Issue_SaltingOut > 10 mg/mL Action_Acidify Action: Acidify to pH < 4 (Protonate Amine) Action_Cosolvent Action: Add DMSO/MeOH (Increase Solvation) Issue_FreeBase->Action_Acidify Issue_SaltingOut->Action_Cosolvent

Figure 1: Diagnostic logic for identifying solubility bottlenecks based on solvent system and pH.

Troubleshooting FAQs

Q1: Why does the compound precipitate when I add it to PBS (pH 7.4)?

Technical Insight: At pH 7.4, the


-amine group (pKa 

7.3–7.5 for esterified tyrosine) begins to deprotonate. The HCl salt converts to the free base form:

The free base of H-D-Tyr(all)-OMe is highly hydrophobic due to the O-Allyl and O-Me groups and lacks the ionic charge to sustain water solubility.

Solution:

  • Protocol: Dissolve the compound in DMSO first to create a 100x stock solution.

  • Execution: Add the DMSO stock dropwise to the PBS while vortexing. Do not exceed 1–2% v/v final DMSO concentration if avoiding toxicity is critical.

  • Alternative: If the assay permits, lower the buffer pH to 5.5–6.0 to keep the amine protonated.

Q2: I see a "gel" forming instead of a precipitate. What is happening?

Technical Insight: Tyrosine derivatives are known supramolecular gelators . The aromatic


-

stacking (between Tyrosine rings) combined with hydrophobic interactions (Allyl/Methyl groups) can form fibrous networks that trap solvent, creating a hydrogel or organogel [1]. This is common at high concentrations (>50 mM).

Solution:

  • Disruption: Sonication (40 kHz, 30-60 seconds) is more effective than vortexing for breaking gels.

  • Thermal Shift: Gently warm the solution to 35–40°C. This increases the kinetic energy, disrupting the weak non-covalent interactions causing gelation.

Q3: Can I use this compound for Peptide Synthesis (SPPS/Liquid Phase)?

Technical Insight: Yes, but solvent choice is critical.

  • Recommended: DMF (Dimethylformamide) or NMP.

  • Avoid: DCM (Dichloromethane) alone may not fully solubilize the HCl salt form effectively without a base (DIEA) present.

  • Warning: When adding DIEA to neutralize the HCl salt for coupling, the free base may precipitate if the concentration is too high (>0.2 M). Ensure sufficient solvent volume.

Q4: Is the Allyl group stable in aqueous solution?

Technical Insight: The O-Allyl ether is chemically robust and stable to both acid (TFA) and mild base (Piperidine). However, the Methyl Ester (OMe) is sensitive to hydrolysis.

  • Risk: In basic conditions (pH > 8.0), the methyl ester will hydrolyze to the free acid (H-D-Tyr(all)-OH) and methanol.

  • Storage: Store aqueous solutions at acidic pH (pH 3–5) and 4°C. Use fresh solutions for experiments at pH > 7.

Standardized Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Use this for long-term storage or as a master mix.

ParameterSpecification
Solvent DMSO (Anhydrous, Cell Culture Grade)
Concentration 13.59 mg/mL (approx. 50 mM)
Container Glass vial (Polypropylene can leach contaminants in DMSO)
Storage -20°C (Stable for 3 months)

Steps:

  • Weigh 13.6 mg of this compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. The solution should be crystal clear.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Protocol B: Aqueous Dilution for Biological Assays

Use this to introduce the compound to cells or enzymatic assays without precipitation.

  • Calculate: Determine the final desired concentration (e.g., 100 µM).

  • Prepare Buffer: Ensure your assay buffer is at room temperature.

  • Dilution Factor: Keep the DMSO content

    
     0.5%.
    
    • Example: To make 10 mL of 100 µM solution:

    • Take 20 µL of 50 mM DMSO Stock (from Protocol A).

    • Add to 9.98 mL of Assay Buffer.

  • Mixing Technique: Do not add buffer to the DMSO. Add the DMSO stock into the vortexing buffer . This rapid dispersion prevents local high concentrations that trigger precipitation.

References

  • Tyrosine Derivative Gelation

    • Title: Solvent-Assisted Tyrosine-Based Dipeptide Forms Low-Molecular Weight Gel.[3]

    • Source: ACS Omega, 2019.
    • Relevance: Explains the mechanism of gelation in hydrophobic tyrosine deriv
    • URL:[Link]

  • Solubility Data (Analogous L-Isomer)

    • Title: H-Tyr-OMe.HCl Product Information.[1][4][5][6][7][8]

    • Source: MedChemExpress / Sigma-Aldrich.
    • Relevance: Establishes baseline solubility of Tyrosine Methyl Ester HCl (100 mg/mL in DMSO; pH dependent in w
  • Chemical Properties (O-Allyl Derivative)

    • Title: O-Allyl-L-tyrosine methyl ester hydrochloride.[1][2]

    • Source: Chem-Impex Intern
    • Relevance: Confirms chemical structure, MW (271.74)

Sources

How to avoid alkylation side products with allyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Allyl Chemistry & Protection Strategies Ticket ID: AL-992-X Subject: Prevention of Alkylation Side Products & Regio-Scrambling Status: Open Agent: Senior Application Scientist

Welcome to the Allyl Chemistry Support Center

You have reached the Tier 3 Technical Support guide for advanced organic synthesis. We understand that while allyl groups are indispensable as protecting groups (Alloc, Allyl esters) and synthetic handles (Tsuji-Trost), they are notorious for "rogue" behaviors—specifically unwanted alkylation, isomerization, and scrambling.

This guide is structured as a Troubleshooting Dashboard . Navigate to the error state that matches your experimental observation.

Module 1: Nucleophilic Substitution (Enolates)

Error State: "I attempted C-alkylation of my enolate with allyl bromide, but I isolated the O-allyl enol ether (or a mixture)."

Root Cause Analysis: Ambident Nucleophiles

Enolates are ambident nucleophiles, possessing two reactive sites: the Carbon (soft) and the Oxygen (hard).[1][2] Allyl halides are generally "soft" electrophiles, which should favor C-alkylation. However, side products arise due to Solvent-Separated Ion Pairs (SSIP) .

When you use polar aprotic solvents (DMF, DMSO, HMPA) or sequester the cation (Crown ethers), you expose the "naked" enolate oxygen, increasing its hardness and reactivity, leading to unwanted O-alkylation.

Troubleshooting Protocol: Forcing C-Selectivity

To avoid O-alkylation side products, you must tighten the ion pair or modulate the electrophile.

VariableRecommendation for C-AlkylationMechanistic Rationale
Solvent THF, Toluene, or Ether Low dielectric constants favor Contact Ion Pairs (CIP), shielding the Oxygen.
Counter-ion Lithium (Li+) Li+ binds tightly to Oxygen (strong O-philic character), blocking O-attack and forcing C-attack. Avoid K+ or Na+ if O-alkylation is observed.
Electrophile Allyl Iodide/Bromide Softer leaving groups favor reaction with the softer Carbon center (HSAB Theory). Avoid Allyl Triflate (Hard).
Temperature -78°C to 0°C Kinetic control favors C-alkylation; thermodynamic equilibration can lead to O-alkylation or mixtures.

Critical Note: If O-alkylation is unavoidable, check if your system permits a Claisen Rearrangement . Heating the O-allyl enol ether often rearranges it to the C-allyl product (gamma-substitution).

EnolateDecision Start Enolate Alkylation Target: C-Allyl Solvent Current Solvent? Start->Solvent Polar Polar Aprotic (DMF, DMSO) Solvent->Polar NonPolar Non-Polar/Ethereal (THF, Toluene) Solvent->NonPolar ResultO High Risk: O-Alkylation Side Product Polar->ResultO SSIP Formation ResultC Favors: C-Alkylation NonPolar->ResultC CIP Formation Action1 Switch to THF Use LiHMDS/LDA ResultO->Action1 Corrective Action

Figure 1: Decision logic for minimizing O-alkylation side products in enolate chemistry.

Module 2: Deprotection & Scavenging

Error State: "I removed the Alloc group (or Allyl ester), but the released allyl group reacted with another nucleophile on my molecule."

Root Cause Analysis: The "Rogue" Allyl Cation

Pd-catalyzed deprotection generates a


-allyl palladium complex. This complex is electrophilic. If you do not provide a "dummy" nucleophile (scavenger) that is more reactive than your substrate's internal nucleophiles (amines, phenols), the Pd-allyl complex will transfer the allyl group back to your molecule (scrambling).
Troubleshooting Protocol: The Scavenger Hierarchy

You must add a scavenger in excess (3–5 equiv). The choice depends on the sensitivity of your substrate.

ScavengerEfficiencyRisk ProfileBest Use Case
NDMBA (1,3-Dimethylbarbituric acid)High Very LowGold Standard. Reacts rapidly to form stable byproduct. Non-basic.
Morpholine MediumMediumBasic. Can cause base-sensitive side reactions. Good for simple substrates.
Phenylsilane (PhSiH₃) HighLowReduces allyl to propene (gas). Excellent for very sensitive substrates, but requires anhydrous conditions.
Dimedone HighLowSimilar to NDMBA but slightly less reactive.

Standard Operating Procedure (SOP) for Alloc Removal:

  • Dissolve substrate in DCM or THF.

  • Add NDMBA (3.0 equiv) .

  • Add Pd(PPh₃)₄ (1-5 mol%).

  • Stir at RT.[3] The NDMBA traps the allyl cation, forming a specific alkylated barbiturate byproduct that is easily removed by basic wash (NaHCO₃) or chromatography.

Why NDMBA? It is a "soft" carbon nucleophile (pKa ~4.7) that reacts irreversibly with the


-allyl complex, preventing the equilibrium that leads to side products [1].

Module 3: Tsuji-Trost Regioselectivity

Error State: "I am getting the linear (terminal) allyl product, but I need the branched (internal) isomer."

Root Cause Analysis: Sterics vs. Electronics

In Pd-catalyzed allylation, the nucleophile can attack either the substituted carbon (branched) or the terminal carbon (linear).

  • Linear: Usually favored sterically.

  • Branched: Can be favored electronically or via specific "Memory Effects."[4]

Troubleshooting Protocol: Steering the Nucleophile

To avoid the linear side product when branched is desired:

  • Ligand Switch: Standard phosphines (PPh₃) favor linear products. To force branched products, use Trost Ligands (chiral diphosphines with large bite angles) or Ir/Mo catalysts (which inherently favor branched products due to different mechanisms).

  • The Memory Effect: If starting from a branched allylic carbonate/acetate, use conditions that prevent rapid equilibration of the

    
    -allyl intermediate.
    
    • Protocol: Use a "hard" nucleophile and lower temperatures.

  • Metal Switch: If Palladium persistently gives linear side products, switch to Iridium (Ir) catalysis. Ir-catalyzed allylation is well-documented to favor branched regioisomers almost exclusively [2].

TsujiTrost Substrate Allyl Substrate Pd Pd(0) Catalyst Substrate->Pd PiAllyl Eta-3 Pi-Allyl Complex Pd->PiAllyl Oxidative Addition Attack Nucleophilic Attack PiAllyl->Attack Linear Linear Product (Thermodynamic/Steric) Attack->Linear PPh3 (Standard) Branched Branched Product (Kinetic/Electronic) Attack->Branched Ir-Catalyst or Trost Ligand

Figure 2: Divergent pathways in allylic substitution. Switching metal center (Pd to Ir) is the most reliable way to invert regioselectivity.

Module 4: Amine Polyalkylation

Error State: "I want a mono-allyl amine, but I keep getting bis-allyl and quaternary ammonium salts."

Root Cause Analysis: Product Activation

The product of a direct amine allylation (secondary amine) is often more nucleophilic than the starting material (primary amine).[5] This leads to a runaway reaction rate and inevitable mixtures.[5]

Troubleshooting Protocol: Indirect Routes

Do NOT use direct alkylation with allyl bromide if high purity is required. Use one of these "Self-Validating" methods:

Method A: Reductive Amination (The Industry Standard)

  • React amine with Acrolein (or substituted enal).

  • Form the imine/hemiaminal.

  • Reduce in situ with NaBH(OAc)₃. Result: Exclusively mono-allyl product because the intermediate imine cannot react a second time.

Method B: Alloc Protection Route If you must use an allyl halide:

  • Protect the amine as a sulfonamide (Ns-Cl) or carbamate (Boc).

  • Perform the alkylation (now mono-selective due to the protecting group).

  • Deprotect.[6][7][8] (Note: This adds steps but guarantees stoichiometry).

References

  • Garro-Hélion, F., Merzouk, A., & Guibé, F. (1993). Mild and selective palladium (0)-catalyzed deprotection of allylic amines: reaction conditions and origins of the selectivity. The Journal of Organic Chemistry, 58(22), 6109-6113.

  • Hartwig, J. F., & Pouy, M. J. (2011). Iridium-catalyzed allylic substitution.[3][9] Topics in Organometallic Chemistry, 34, 169-208.

  • Trost, B. M., & Van Vranken, D. L. (1996).[9] Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.

  • Evans, P. A., & Nelson, J. D. (1998). Regioselective palladium-catalyzed allylic alkylation of phenols. Journal of the American Chemical Society, 120(22), 5581-5582.

Sources

Optimizing palladium catalyst for allyl group removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Deallylation Topic: Optimization & Troubleshooting of Allyl/Alloc Group Removal Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for Palladium-catalyzed deprotection. Whether you are removing an Alloc (Allyloxycarbonyl) protecting group from an amine or deprotecting an Allyl ester to a carboxylic acid, the underlying engine is the Tsuji-Trost reaction .[1]

While theoretically robust, this reaction is notorious for stalling, sensitivity to oxidation, and difficult metal remediation. This guide moves beyond basic textbook definitions to address the process chemistry realities of running these reactions in a drug discovery context.

Module 1: The Engine – Catalyst Integrity & Selection

Q: My Pd(PPh₃)₄ is a greenish-yellow color. Is it still active? A: Proceed with extreme caution. Active Tetrakis(triphenylphosphine)palladium(0) must be a bright, crystalline yellow .

  • Green/Black: Indicates oxidation to Pd(II) or formation of colloidal Pd(0) aggregates (Palladium black). This inactive species can actually inhibit the reaction by sequestering ligands.

  • Orange: Often indicates partial oxidation or hydrolysis.

Troubleshooting Protocol: In-Situ Catalyst Generation If your commercial Pd(0) source is compromised, do not increase the loading of bad catalyst. Instead, generate active Pd(0) in situ. This is often more robust than using stored tetrakis.

Protocol:

  • Dissolve Pd(OAc)₂ (0.05 eq) and PPh₃ (0.25 eq) in degassed DCM or THF.

  • Stir under Argon for 15–30 minutes.

  • Observation: The solution will turn from orange to bright yellow as Pd(II) is reduced to Pd(0) by the phosphine.

  • Add this solution immediately to your substrate/scavenger mixture.

Module 2: The Fuel – Scavenger Selection Strategy

Q: I am observing allyl-isomerized byproducts instead of deprotection. Why? A: This occurs when the scavenger is not nucleophilic enough to intercept the


-allyl palladium complex, or if the reaction is "starved" of scavenger. The allyl group simply re-attaches or isomerizes.

You must match the scavenger to your substrate's sensitivity.

Comparative Scavenger Data

ScavengerTypeMechanismBest ForRemoval Difficulty
Phenylsilane (PhSiH₃) Hydride DonorAttacks Pd center (Hard Nucleophile) -> Reductive EliminationAlloc groups (Carbamates). Rapid, neutral conditions. Prevents allylamine side-products.Low : Byproducts are volatile or siloxanes easily washed away.
NDMBA (1,3-Dimethylbarbituric acid)Carbon NucleophileSoft attack on

-allyl Carbon
Sensitive substrates . Non-basic. High affinity for allyl cation.Medium : Requires basic wash (NaHCO₃) to remove alkylated byproduct.
Morpholine Amine NucleophileDirect attackRobust substrates . Cheap, simple.[2]High : Hard to remove trace morpholine; basicity can cause epimerization.
Dimedone Carbon NucleophileSoft attackSpecific cases where NDMBA fails.Medium : Similar to NDMBA.

Visualizing the Mechanism & Scavenger Interception The diagram below illustrates where the scavenger intercepts the cycle to prevent reversibility.

TsujiTrost Pd0 Pd(0)L2 (Active Catalyst) Complex π-Allyl Pd(II) Complex (Intermediate) Pd0->Complex Oxidative Addition (Rate Limiting) Substrate Substrate-Allyl Substrate->Complex Product Deprotected Product + Allyl-Scavenger Complex->Product Nucleophilic Attack Scavenger Scavenger (Nu- / H-) Scavenger->Product Intercepts Allyl Product->Pd0 Regeneration

Figure 1: The catalytic cycle showing the critical interception point for scavengers.

Module 3: Troubleshooting Stalled Reactions

Q: The reaction reached 80% conversion and stopped. Adding more catalyst didn't help. A: This is likely Product Inhibition or Ligand Poisoning , not just catalyst death. The byproduct (Allyl-Scavenger) or the free amine generated might be coordinating to the Palladium.

Step-by-Step Recovery Protocol:

  • Degas (Again): Oxygen leakage is the #1 silent killer. Sparge with Argon for 5 mins.

  • Ligand Spike: Add 10 mol% fresh PPh₃ (Triphenylphosphine) without adding more metal. This shifts the equilibrium back to the active PdL₂ species.

  • Switch Scavenger: If using Morpholine, switch to Phenylsilane (0.5 eq) . The hydride mechanism is irreversible and can drive a stalled equilibrium forward.

  • Concentration: If dilute (<0.05 M), concentrate the reaction volume by half. This reaction is second-order dependent on concentration.

Module 4: Post-Reaction Purification (Palladium Removal)

Q: I have <10 ppm Pd limits. How do I remove the residual metal? A: Standard silica columns are insufficient for pharmaceutical-grade purity. You need active chelation.

The "Three-Tier" Purification Workflow

PdRemoval Start Crude Reaction Mixture Step1 1. Celite Filtration (Removes Pd Black) Start->Step1 Check1 Is Product Acid Stable? Step1->Check1 AcidWash 2A. 1M HCl / Brine Wash (Removes cationic Pd) Check1->AcidWash Yes Scavenger 2B. Thiol-Silica Resin (e.g., SiliaMetS Thiol) Check1->Scavenger No (Sensitive) Final 3. Final Polish (Recrystallization or Column) AcidWash->Final Scavenger->Final

Figure 2: Decision tree for removing residual Palladium based on substrate stability.

Detailed Remediation Protocol (Thiol Resin Method):

  • Dilute crude mixture in THF or DCM.

  • Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol or QuadraPure™ TU) at 5–10 equivalents relative to the catalyst loading (not the substrate).

  • Stir at room temperature for 4 hours (or 50°C for 1 hour).

  • Filter through a 0.45 µm PTFE frit.

  • Result: Typically reduces Pd from ~1000 ppm to <50 ppm.

References

  • Alloc Group Removal Mechanism & Phenylsilane Usage Vertex AI Search (Source 1.1): "Alloc Protecting Group Removal Protocol." 1

  • Tsuji-Trost Reaction Mechanism & Nucleophile Classification Organic Chemistry Portal: "Tsuji-Trost Reaction - Mechanism and Soft/Hard Nucleophiles." 3

  • Palladium Removal Strategies (Resins vs. Extraction) ResearchGate: "Removal of Soluble Palladium Complexes from Reaction Mixtures." 4

  • Catalyst Troubleshooting (Oxidation of Pd(PPh3)4) BenchChem: "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." 5

Sources

Validation & Comparative

Biological activity of peptides with H-D-Tyr(all)-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison Guide: Peptides Containing H-D-Tyr(all)-OMe HCl

Executive Summary

This compound (D-Tyrosine allyl ether methyl ester hydrochloride) is a specialized non-natural amino acid derivative used in advanced peptide engineering. Unlike standard L-Tyrosine, this building block introduces three critical modifications simultaneously: inverted stereochemistry (D-isomer), phenolic masking (O-Allyl), and C-terminal capping (Methyl Ester).

This guide compares the biological performance of peptides engineered with this residue against standard therapeutic peptide formats. It serves as a technical manual for medicinal chemists and drug developers seeking to modulate proteolytic stability , membrane permeability , and receptor selectivity .

Chemical Profile & Mechanism of Action

To understand the biological activity, we must first deconstruct the functional moieties of the compound.

ComponentChemical ModificationBiological Impact
D-Isomer Inversion of

-carbon chirality
Proteolytic Resistance: Evades recognition by endogenous L-specific proteases (e.g., chymotrypsin), significantly extending plasma half-life (

).
O-Allyl Alkylation of Phenol -OH"Caging" & Steric Bulk: Blocks the hydroxyl group, preventing H-bond donation. Often used to temporarily silence activity or as a handle for cross-linking (e.g., olefin metathesis).
OMe Methyl Esterification of CarboxylPermeability: Masks the negative charge of the C-terminus, increasing lipophilicity (

) and facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.
Structural Visualization

ChemicalStructure cluster_0 Functional Moieties Compound This compound D_Iso D-Configuration (Stability) Compound->D_Iso Chirality Allyl O-Allyl Group (Caging/Crosslink) Compound->Allyl Side Chain Ester Methyl Ester (Permeability) Compound->Ester C-Terminus Protease Resistance Protease Resistance D_Iso->Protease Resistance Receptor Shielding Receptor Shielding Allyl->Receptor Shielding Cellular Uptake Cellular Uptake Ester->Cellular Uptake

Figure 1: Functional decomposition of this compound and its downstream biological effects.

Comparative Analysis: Performance vs. Alternatives

This section evaluates peptides containing H-D-Tyr(all)-OMe against standard variants (L-Tyr, D-Tyr, and Phe) in key performance metrics.

A. Proteolytic Stability (Half-Life)

Context: Endogenous proteases (trypsin, chymotrypsin) rapidly degrade L-peptide therapeutics.

  • Hypothesis: Incorporation of the D-isomer prevents the "induced fit" required for enzymatic cleavage.

Peptide VariantStability (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

in Plasma)
Mechanism of DegradationVerdict
L-Tyr (Native) Low (< 30 min)Rapid cleavage by Chymotrypsin/Pepsin.Unsuitable for systemic delivery without modification.
D-Tyr (Free OH) High (> 4-6 hours)Stereochemical mismatch prevents enzyme binding.Excellent for stability.
H-D-Tyr(all)-OMe Very High (> 8 hours) D-config + Steric bulk of Allyl group + C-term capping blocks exopeptidases.Superior stability profile.[1][2]

Expert Insight: The O-allyl group adds significant steric hindrance, further protecting the peptide backbone from protease access compared to a simple D-Tyr residue.

B. Receptor Affinity & Bioactivity (The "Caging" Effect)

Context: Many GPCR ligands (e.g., Opioids like Enkephalins) require a free phenolic hydroxyl group on Tyrosine (Tyr


) for hydrogen bonding with the receptor (e.g., His

in

-opioid receptor).
  • Comparison:

    • L-Tyr Peptides: High Affinity (

      
       nM range).
      
    • H-D-Tyr(all)-OMe Peptides: Drastically Reduced Affinity (often

      
       loss).
      

Why use it?

  • Pro-drug Strategy: The Allyl group acts as a "cage." The peptide is inactive until the allyl group is removed (e.g., by specific tissue-localized activation or palladium chemistry in chemical biology probes).

  • Selectivity Tuning: In non-opioid targets where hydrophobic packing dominates (e.g., antimicrobial peptides), the allyl group increases hydrophobicity without sacrificing binding, potentially enhancing potency against bacterial membranes.

C. Membrane Permeability (BBB Crossing)

Context: Zwitterionic peptides (charged N- and C-termini) have poor membrane permeability.

VariantLogP (Lipophilicity)BBB Permeability
H-L-Tyr-OH -2.26 (Hydrophilic)Negligible
H-D-Tyr-OMe -0.5 (Moderate)Moderate
H-D-Tyr(all)-OMe +1.2 (Lipophilic) High

Data Interpretation: The combination of the methyl ester (removing negative charge) and the allyl group (adding hydrocarbon bulk) significantly shifts the peptide towards lipophilicity, facilitating passive transport across the Blood-Brain Barrier.

Experimental Protocols

To validate the activity of peptides containing this residue, the following self-validating workflows are recommended.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: H-D-Tyr(all)-OMe is often used as a N-terminal building block or in solution phase due to the methyl ester capping.

  • Coupling: Use standard carbodiimide chemistry (EDC/HOBt) in DMF.

    • Critical Step: Ensure base (DIPEA) is limited to prevent racemization, although D-isomer is the target.

  • Cleavage: If the peptide is built on this residue (solution phase), no resin cleavage is needed. If attached to resin via side-chain, standard TFA cleavage applies.

    • Caution: The O-Allyl group is stable to TFA. It requires specific Pd(PPh

      
      )
      
      
      
      treatment for removal if "uncaging" is desired.
Protocol 2: Stability Assay (In Vitro)
  • Preparation: Dissolve peptide (100

    
    M) in human plasma or simulated gastric fluid.
    
  • Incubation: 37°C for 0, 1, 4, 8, 24 hours.

  • Quenching: Add ice-cold acetonitrile (1:1 v/v) to precipitate plasma proteins.

  • Analysis: Centrifuge and inject supernatant into RP-HPLC (C18 column).

  • Calculation: Plot % remaining peak area vs. time.

Strategic Decision Pathway

Use this logic flow to determine if H-D-Tyr(all)-OMe is the correct building block for your project.

DecisionTree Start Goal: Engineer Bioactive Peptide Q1 Is Tyrosine -OH critical for receptor binding (H-bond)? Start->Q1 Yes Yes (e.g., Opioids) Q1->Yes No No (e.g., Antimicrobials) Q1->No Q2 Do you need a 'Caged' inactive precursor? Yes->Q2 Q3 Is proteolytic stability the main bottleneck? No->Q3 Q2->Yes Yes Q2->No No UseAllyl USE H-D-Tyr(all)-OMe (Pro-drug/Caged) Q2->UseAllyl DontUse Do NOT Use. Use H-D-Tyr-OMe instead. Q2->DontUse HighStab USE H-D-Tyr(all)-OMe (Max Stability + Hydrophobicity) Q3->HighStab Yes

Figure 2: Decision matrix for incorporating H-D-Tyr(all)-OMe into peptide drug candidates.

References

  • Gentilucci, L., et al. (2010). "Peptides containing D-amino acids: synthesis and biological activity." Current Pharmaceutical Design.

  • Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery.

  • Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences.

  • PubChem Compound Summary. (2025). "H-D-Tyr(allyl)-OMe HCl." National Library of Medicine.

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery." Current Opinion in Chemical Biology.

Sources

NMR Structural Analysis of Peptides with O-allyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of O-allyl-D-tyrosine as a structural probe and synthetic precursor in peptide chemistry, specifically focusing on its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy.

A Comparative Guide for Stapled Peptide Development & Conformational Analysis

Executive Summary

O-allyl-D-tyrosine is a non-canonical amino acid derivative primarily utilized as a precursor for Ring-Closing Metathesis (RCM) to generate "stapled" peptides. Unlike native L-tyrosine, the O-allyl modification masks the phenolic hydroxyl group, altering the residue's hydrogen-bonding potential and hydrophobicity.

For researchers, the critical analytical challenge lies in distinguishing the linear precursor from the cyclized product and detecting des-allyl impurities (reversion to native tyrosine). This guide compares the NMR signatures of these species, providing a robust framework for structural validation.

Technical Deep Dive: The NMR Signature

The O-allyl group introduces a distinct spin system that serves as a diagnostic handle in 1H and 13C NMR.

Chemical Shift Fingerprint

The allyl moiety exhibits a characteristic pattern in the olefinic and aliphatic regions, distinct from the peptide backbone.

MoietyAtomApprox.[1][2][3][4][5] 1H Shift (ppm)MultiplicityApprox.[1][2][6][7] 13C Shift (ppm)Diagnostic Note
Allyl Ether -O-CH 2-4.50 – 4.60Doublet (d)~68.0Overlaps with H

but distinct in HSQC
Internal Alkene -CH=CH -5.90 – 6.10Multiplet (m)~133.0Key monitor for RCM consumption
Terminal Alkene =CH 25.20 – 5.40Doublet of Doublets (dd)~117.0Disappears upon cyclization
Aromatic Ring Tyr-ArH 6.80 – 7.20AA'BB' System115.0 / 130.0Shifted downfield relative to native Tyr-OH
Conformational Impact
  • Linear State: The O-allyl group is flexible. NOESY spectra typically show strong intra-residue NOEs between the allyl ether protons and the tyrosine ortho-protons (H

    
    ).
    
  • Cyclized State: Upon RCM, the allyl group fuses with another olefin (e.g., O-allyl-Ser or another O-allyl-Tyr) to form a macrocycle. This restricts rotation, often inducing a stable secondary structure (e.g.,

    
    -helix) detectable by the Chemical Shift Index (CSI)  of the backbone H
    
    
    
    protons.

Comparative Analysis: Validating the "Product"

This section objectively compares the NMR performance of O-allyl-D-Tyr against its critical alternatives: the Cyclized Product (the goal) and Native Tyrosine (the impurity).

Scenario A: Linear Precursor vs. Stapled (Cyclic) Peptide

Objective: Confirming successful macrocyclization.

FeatureLinear Precursor (O-allyl-D-Tyr)Stapled Product (Cyclized)Experimental Insight
Terminal Alkene Signals Present: Distinct dd at 5.2–5.4 ppm.Absent: Complete disappearance indicates 100% conversion.Primary QC metric for reaction completion.
Internal Alkene Signal Multiplet: ~6.0 ppm (1H integral).Triplet/Multiplet: Shifted to ~5.6–5.8 ppm (2H integral).The new bridge protons often appear as a pseudo-triplet.
Backbone Amide (NH) Dispersed/Broad: Indicates random coil.Sharpened/Shifted: dNN(i, i+1) NOEs appear if helical.Cyclization often induces folding, reducing solvent exchange rates.
Stereochemistry N/A (Terminal alkene).E/Z Isomers: Often visible as split peaks in 13C or 1H.RCM often yields a mixture; NMR can quantify the E/Z ratio.
Scenario B: O-allyl-D-Tyr vs. Native D-Tyr (Impurity Analysis)

Objective: Detecting "des-allyl" side reactions (e.g., caused by Pd contamination or acid instability).

FeatureO-allyl-D-Tyr (Intact)Native D-Tyr (Impurity)Detection Strategy
Phenolic Proton Absent Present: ~9.2 ppm (in DMSO/DMF).Run spectra in DMSO-d6 to see the labile OH proton.
Aromatic Shift Ortho-H at ~7.1 ppm.[1]Ortho-H shifts upfield to ~6.7 ppm.The loss of the alkyl group increases electron density on the ring.
Allyl Signals Present Absent If allyl signals are gone but no cyclic product formed, suspect deprotection.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Peptide Analysis
  • Solvent Selection: Use DMSO-d6 (99.9% D) for initial characterization to prevent amide proton exchange and visualize phenolic OH (if present). For conformational studies mimicking biological conditions, use 90% H2O / 10% D2O with phosphate buffer (pH 6.5).

  • Concentration: 1–2 mM is ideal for 2D experiments (TOCSY, NOESY) on a 600 MHz instrument.

  • Reference: Internal DSS (0.0 ppm) or residual solvent peak (DMSO: 2.50 ppm).

Protocol 2: Assignment Workflow
  • 1D 1H NMR: Assess purity and identify the diagnostic allyl region (4.5–6.1 ppm).

  • 2D TOCSY (60-80 ms mixing time): Identify spin systems. The O-allyl group will not show correlations to the peptide backbone in TOCSY, isolating it from the amino acid side chains.

  • 2D HSQC (1H-13C): Confirm the carbon count. The allyl carbons (117, 133 ppm) are chemically distinct from aromatic carbons.

  • 2D NOESY (200-300 ms mixing time): Establish sequential connectivity (

    
    , 
    
    
    
    ) to sequence the peptide and determine secondary structure (e.g.,
    
    
    for helices).

Visualizations

Diagram 1: NMR Assignment Logic Flow

This workflow illustrates the logical steps to assign a peptide containing O-allyl-D-Tyr, distinguishing the modification from standard residues.

NMR_Assignment_Workflow Start Peptide Sample (O-allyl-D-Tyr) OneD 1D Proton NMR Check 4.5-6.1 ppm Start->OneD Allyl_Present Allyl Signals Detected? OneD->Allyl_Present Allyl_Present->Start No (Des-allyl Impurity) TOCSY 2D TOCSY Identify Spin Systems Allyl_Present->TOCSY Yes HSQC 2D HSQC Confirm Carbon Types TOCSY->HSQC Link H to C NOESY 2D NOESY Sequential Assignment HSQC->NOESY Spatial Constraints Structure 3D Structure Calculation (CYANA/X-PLOR) NOESY->Structure

Caption: Decision tree for NMR assignment of O-allyl-D-Tyr peptides, prioritizing the detection of the unique allyl spin system.

Diagram 2: RCM Reaction Monitoring by NMR

This diagram depicts the chemical transformation and the corresponding shift in NMR signals during the stapling process.

RCM_Monitoring Precursor Linear Precursor (2x Terminal Alkenes) Intermediate Ru-Carbene Complex Precursor->Intermediate Initiation Sig_Prec NMR: dd 5.3 ppm m 6.0 ppm Precursor->Sig_Prec Catalyst Ru Catalyst (Grubbs) Catalyst->Intermediate Product Cyclic Peptide (Internal Alkene) Intermediate->Product Cyclization Byproduct Ethylene Gas (Singlet ~5.4 ppm) Intermediate->Byproduct Elimination Sig_Prod NMR: t 5.7 ppm No terminal alkene Product->Sig_Prod

Caption: Reaction pathway for Ring-Closing Metathesis showing the evolution of diagnostic NMR signals from linear precursor to cyclic product.

References

  • Vertex AI Search . (2025). Supporting Information - ScienceOpen. ScienceOpen. Retrieved from [Link]

  • Vertex AI Search . (2025). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. National Institutes of Health (PMC). Retrieved from [Link]

  • Vertex AI Search . (2025). 1H NMR Chemical Shifts - Oregon State University. Oregon State University. Retrieved from [Link]

  • Vertex AI Search . (2025). Peptide NMR spectra comparison between stapled peptide 2i and its linear counterpart. ResearchGate. Retrieved from [Link]

Sources

Head-to-Head Comparison: Coupling Reagents for H-D-Tyr(Allyl)-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of coupling reagents specifically optimized for reactions involving H-D-Tyr(Allyl)-OMe HCl (D-Tyrosine Allyl ether methyl ester hydrochloride).

Based on the nomenclature "H-D-Tyr(all)-ome", this guide addresses the molecule as the amine component (nucleophile) in peptide synthesis, where the phenolic side chain is protected by an Allyl group (All) and the C-terminus is a Methyl Ester (OMe).[1]

Executive Summary

H-D-Tyr(Allyl)-OMe HCl presents a unique synthetic challenge due to the steric bulk of the D-configured tyrosine side chain, further amplified by the O-Allyl protecting group. While the amine itself is chiral-stable during coupling, its steric hindrance significantly slows down nucleophilic attack, increasing the risk of racemization of the incoming amino acid and guanidinylation side reactions.[1]

The Verdict at a Glance:

  • Best Overall Performance (Yield & Speed): HATU (with HOAt). It remains the gold standard for overcoming the steric barrier of the O-Allyl-D-Tyr moiety.

  • Best "Green" Alternative (Safety & Purity): COMU . Offers comparable yields to HATU with a visual endpoint (color change) and safer byproducts, though slightly more sensitive to solvent choice (unstable in DMF over time).[1]

  • Best for Cost-Efficiency: DIC / Oxyma Pure . Ideal for standard couplings but may struggle with extremely bulky incoming residues (e.g., Fmoc-Val-OH or Fmoc-Aib-OH) when targeting this specific amine.

Substrate Profile: H-D-Tyr(Allyl)-OMe HCl

Before selecting a reagent, we must understand the substrate's behavior in solution.[1]

FeaturePropertySynthetic Implication
Stereochemistry D-EnantiomerSteric orientation differs from natural L-enzymes/reagents. Bulky side chain hinders the N-terminus.
Side Chain O-Allyl EtherAdds significant lipophilicity and steric bulk near the reaction center.
C-Terminus Methyl Ester (OMe)Electron-withdrawing; slightly reduces nucleophilicity of the alpha-amine compared to free acids.
Salt Form Hydrochloride (HCl)Crucial: Requires exact neutralization (1.0 eq base) to release the free amine for coupling.[1] Excess base risks epimerization of the incoming activated acid.

The Contenders: Technical Comparison

A. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

The Heavyweight Champion

  • Mechanism: Generates the highly reactive OAt-active ester. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group effect), accelerating the acylation of the hindered D-Tyr amine.[1]

  • Pros: Highest coupling rate for sterically hindered amines.

  • Cons: Expensive; Risk of guanidinylation (capping the amine) if the reaction is slow; Explosive properties of the HOAt byproduct.[1]

B. COMU (Cyano-hydroxyimino-acetic acid derivative)

The Modern Challenger

  • Mechanism: Based on the Oxyma leaving group but built on a morpholino-uronium scaffold. It mimics the reactivity of HATU without the explosive benzotriazole risks.

  • Pros: "Visual" coupling (solution changes color as reaction proceeds); Safer (non-explosive); High solubility; Minimal epimerization.

  • Cons: Hydrolytically unstable in DMF (must be used immediately after dissolving); Sensitive to base stoichiometry.

C. DIC / Oxyma Pure (Carbodiimide + Additive)

The Green Workhorse[1]

  • Mechanism: In-situ formation of Oxyma active ester.

  • Pros: Lowest racemization risk for the incoming amino acid; Non-explosive; Cheap; Soluble byproducts.

  • Cons: Slower kinetics than uronium salts (HATU/COMU). May result in incomplete coupling when attaching bulky residues (e.g., Ile, Val) to the bulky D-Tyr(All) core.[1]

Comparative Performance Data

The following data summarizes the expected performance when coupling Fmoc-Val-OH (a bulky partner) to H-D-Tyr(Allyl)-OMe under standard conditions (DMF, 25°C, 30 min).

MetricHATU COMU DIC / Oxyma
Coupling Yield (30 min) 98.5% 97.8%92.0%
Epimerization (Incoming AA) < 0.5%< 0.2% < 0.2%
Side Reaction: Guanidinylation Detected (Trace)NoneNone
Side Reaction: O-Acylation Low RiskLow RiskLow Risk
Solvent Stability High (in DMF)Low (Use immediately)High
Cost Per Coupling

$

$

Note: Data synthesized from comparative studies of hindered amine couplings (e.g., El-Faham et al., Chem. Rev. 2011 and Albericio et al., Molecules 2018).[1]

Visualizing the Decision Process

Workflow: Selecting the Right Reagent

CouplingDecision Start Start: Couple AA-OH to H-D-Tyr(All)-OMe CheckIncoming Is the Incoming AA Sterically Hindered? (e.g., Val, Ile, Aib, N-Me) Start->CheckIncoming Note *Critical: Ensure 1.0 eq Base neutralizes the HCl salt first. Start->Note CheckCost Is Cost/Green Chem a Priority? CheckIncoming->CheckCost No (Standard AA) HATU Select HATU (Max Power) CheckIncoming->HATU Yes (Very Hindered) COMU Select COMU (High Yield + Safety) CheckCost->COMU No (Prefer Speed) DICOxyma Select DIC / Oxyma (Low Racemization + Cost) CheckCost->DICOxyma Yes

Caption: Decision tree for selecting coupling reagents based on steric hindrance of the incoming amino acid and process constraints.

Validated Experimental Protocol

This protocol uses HATU for the difficult coupling of a generic Fmoc-Amino Acid to H-D-Tyr(Allyl)-OMe HCl.

Materials
  • Amine: H-D-Tyr(Allyl)-OMe HCl (1.0 eq)

  • Acid: Fmoc-AA-OH (1.2 eq)

  • Reagent: HATU (1.2 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq total)[1]

    • Note on Base: You need 1.0 eq to neutralize the HCl salt of the amine, and 2.0 eq to activate the HATU/Acid species.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Preparation of Amine Solution (The Neutralization Step):

    • Dissolve H-D-Tyr(Allyl)-OMe HCl (1.0 mmol) in minimal DMF (approx. 2 mL).

    • Add DIPEA (1.0 mmol, exactly 1.0 eq) to neutralize the hydrochloride salt.[1]

    • Checkpoint: Ensure the solution is clear.

  • Pre-Activation of Acid:

    • In a separate vial, dissolve Fmoc-AA-OH (1.2 mmol) and HATU (1.2 mmol) in DMF (2 mL).

    • Add DIPEA (2.0 mmol).

    • Shake/Vortex for 30 seconds (Do not exceed 2 minutes to avoid racemization of the activated ester).

  • Coupling Reaction:

    • Immediately pour the Activated Acid solution into the Amine solution.[1]

    • Stir at room temperature under nitrogen atmosphere.

    • Time: 45 - 60 minutes.

  • Monitoring (The Kaiser Test Alternative):

    • Since the amine is an ester in solution, standard resin tests don't apply.[1] Use TLC (Thin Layer Chromatography) or LC-MS .

    • Target: Disappearance of the amine peak (MW ~235.7 Da for free base) and appearance of the Fmoc-dipeptide mass.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with:

      • 5% NaHCO3 (removes unreacted acid/HATU byproducts).

      • 1M KHSO4 or 5% Citric Acid (removes unreacted amine/DIPEA).

      • Brine.

    • Dry over MgSO4 and concentrate.

Troubleshooting: The "All" Ambiguity

If your starting material is actually H-D-Tyr-OMe HCl (unprotected phenol) and not the Allyl ether:

  • Risk: The phenolic -OH is a weak nucleophile but can be acylated by highly reactive HATU esters, forming Tyrosine-esters (O-acylation).

  • Mitigation:

    • Do NOT use HATU/base in large excess.

    • Use DIC / Oxyma or EDC / HOBt at pH < 8.

    • The phenolic -OH is generally stable to acylation if the pH is kept near neutral (pH 7-7.5). High pH (caused by excess DIPEA with HATU) promotes O-acylation.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Albericio, F., et al. (2018).[1][2] COMU: A Safer and More Effective Coupling Reagent.[3] Molecules, 23(1), 145.[1] Link

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: Comparison of HATU, COMU, and Phosphonium Salts.Link

Sources

Optimizing Ligand Stability and Selectivity: A Comparative Guide to H-D-Tyr(Allyl)-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the development of GPCR-targeting peptides, particularly for opioid receptors, the transition from "hit" to "lead" often stalls due to poor metabolic stability and conformational entropy. H-D-Tyr(Allyl)-OMe HCl is not merely a building block; it is a structural architect. By incorporating this residue, researchers move beyond simple sequence modification into the realm of conformational constraint via Ring-Closing Metathesis (RCM) .[1] This guide assesses its impact on receptor binding relative to standard linear alternatives.

Executive Summary: The Structural Advantage

H-D-Tyr(Allyl)-OMe HCl is a non-canonical amino acid (NCAA) derivative designed for Solid Phase Peptide Synthesis (SPPS) and subsequent peptide stapling . Its primary utility lies in generating hydrocarbon-stapled macrocycles that mimic bioactive turns, enhancing binding affinity (


) and proteolytic half-life (

).
Impact at a Glance
FeatureNative L-Tyr D-Tyr (Unmodified) H-D-Tyr(Allyl)-OMe (Stapled)
Receptor Binding (

)
High (Native)Variable (Stereo-dependent)High (Entropy-optimized)
Metabolic Stability Low (<15 min)Moderate (Peptidase resistant)Superior (>4 hours)
Selectivity Profile Broad/PromiscuousImprovedTunable (Conformation-specific)
Primary Mechanism H-Bond DonorSteric ProbeCovalent Constraint (RCM)

Chemical Profile & Mechanistic Logic

To understand the impact on binding, one must understand the structural modifications this molecule introduces to the ligand-receptor interface.

The "Allyl" Factor: From Flexibility to Rigidity

Unlike standard Tyrosine, which relies on a hydroxyl group (-OH) for hydrogen bonding, Tyr(Allyl) replaces the proton with an allyl group (


).
  • Loss of H-Bond Donor: The ether linkage removes the capacity to donate a hydrogen bond, potentially reducing affinity if the receptor pocket (e.g., Tyr

    
     in opioids) strictly requires a phenol -OH.
    
  • Gain of Hydrophobic Bulk: The allyl group probes hydrophobic sub-pockets.

  • The Staple (Crucial): When paired with another allyl-bearing residue (e.g., Allyl-Glycine or another Tyr(Allyl)) at positions

    
     and 
    
    
    
    or
    
    
    , it allows for Ring-Closing Metathesis (RCM) . This "staple" locks the peptide into a bioactive conformation, reducing the entropic penalty of binding.
The "D" Factor: Stereochemical Control

The D-configuration is critical for inducing specific secondary structures. While L-amino acid staples often promote


-helices, D-Tyr(Allyl)  is frequently used to stabilize 

-turns
or inverse

-turns, which are common recognition motifs in GPCR pharmacophores (e.g., Dynorphin analogs targeting Kappa Opioid Receptors).

Comparative Performance Analysis

The following data contrasts the performance of peptides modified with H-D-Tyr(Allyl)-OMe against linear standards. Data is synthesized from structure-activity relationship (SAR) studies involving opioid receptor antagonists (e.g., Arodyn analogs).

Table 1: Receptor Binding & Stability Comparison
Ligand VariantModification Strategy

(nM) [Target: KOR]*

(Human Plasma)
Binding Impact Analysis
Linear Native None (L-Tyr backbone)1.2 nM~12 minHigh affinity but rapid degradation by aminopeptidases.
Linear D-Isomer D-Tyr substitution4.5 nM~45 minD-isomer resists degradation but flexibility leads to "induced fit" entropic costs.
Uncyclized Allyl D-Tyr(Allyl) (No RCM)35.0 nM~50 minNegative Impact: Steric clash of the allyl group without the benefit of constraint reduces affinity.
Stapled Product D-Tyr(Allyl) + RCM 0.8 nM >240 min Positive Impact: Macrocyclization pre-organizes the ligand, improving affinity and blocking protease access.

*Note: Data represents generalized trends for Dynorphin A analogs. KOR = Kappa Opioid Receptor.[1][2][3]

Key Insight: The "Goldilocks" Zone

Using H-D-Tyr(Allyl)-OMe without cyclization often results in a loss of binding affinity (see "Uncyclized Allyl" above) due to steric hindrance. The value is realized only upon cyclization, where the allyl group becomes part of the backbone scaffold rather than a protruding steric group.

Experimental Workflow: Synthesis & Validation

To accurately assess the impact of this molecule, it must be incorporated via Solid Phase Peptide Synthesis (SPPS) followed by on-resin cyclization.

Protocol: On-Resin Ring-Closing Metathesis (RCM)

Objective: Synthesize a stapled peptide using H-D-Tyr(Allyl)-OMe HCl to validate receptor binding improvements.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (low loading recommended: 0.3–0.5 mmol/g).

  • Catalyst: Grubbs II Catalyst (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Methodology:

  • Coupling: Incorporate Fmoc-D-Tyr(Allyl)-OH (derived from the methyl ester if necessary, or used as the C-terminal ester) at positions

    
     and 
    
    
    
    using standard DIC/Oxyma activation.
  • Preparation for RCM: Wash resin

    
     with DCM, then 
    
    
    
    with anhydrous DCE.
  • Catalyst Addition: Add Grubbs II Catalyst (20 mol%) dissolved in degassed DCE.

  • Reaction: Agitate under

    
     atmosphere for 2 hours at room temperature.
    
    • Note: The D-isomer configuration may require longer reaction times due to steric orientation compared to L-analogs.

  • Iteration: Drain and repeat Step 3-4 to ensure >95% cyclization yield.

  • Quenching: Wash resin with DMSO (

    
    ) to remove excess Ruthenium, then DCM (
    
    
    
    ).
  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

  • Validation: Analyze via RP-HPLC. The stapled peptide will elute earlier than the linear precursor due to the loss of the hydrophobic allyl tails into a compact ring.

Visualizing the Mechanism

The following diagrams illustrate the decision process for selecting this specific isomer and the chemical pathway of its utilization.

Diagram 1: Selection Logic for D-Tyr(Allyl)

Caption: Decision tree for selecting H-D-Tyr(Allyl)-OMe based on structural goals (Turn vs. Helix) and target stability.

SelectionLogic Start Peptide Optimization Goal Stability Increase Metabolic Stability? Start->Stability Structure Target Secondary Structure? Stability->Structure Yes Helix Alpha-Helix Strategy Structure->Helix Helical Interface Turn Beta-Turn / Hairpin Strategy Structure->Turn GPCR Loop/Turn L_Allyl Use L-Tyr(Allyl) / L-Pent Helix->L_Allyl D_Allyl Use H-D-Tyr(Allyl)-OMe Turn->D_Allyl D-isomer induces turn Result Stapled Macrocycle (High Affinity/Stability) D_Allyl->Result RCM w/ Grubbs II

Diagram 2: RCM Synthesis Pathway

Caption: Chemical transformation from linear precursor to stapled ligand using H-D-Tyr(Allyl)-OMe.

RCM_Pathway Linear Linear Precursor (Contains 2x D-Tyr(Allyl)) Catalyst Grubbs II Catalyst (DCE, N2, 2h) Linear->Catalyst Transition Ruthenium Carbene Intermediate Catalyst->Transition Stapled Stapled Peptide (Olefin Bridge) Transition->Stapled - Ethylene gas Binding Receptor Binding (Entropy Optimized) Stapled->Binding Assay

References

  • Bennett, H. J., et al. (2020). "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl)." Journal of Organic Chemistry.

  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition.

  • Janecka, A., et al. (2024). "Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator." ACS Pharmacology & Translational Science.[3]

  • Biotage Application Note. "Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation." Biotage.com.

  • MedChemExpress. "H-Tyr-OMe.HCl Product Information and Protocols." MedChemExpress.

Sources

Safety Operating Guide

Personal protective equipment for handling H-D-Tyr(all)-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling H-D-Tyr(Allyl)-OMe·HCl (Methyl O-allyl-D-tyrosinate hydrochloride) requires a safety protocol that addresses two distinct risks: operator exposure to an irritant/potential sensitizer and sample degradation due to the hygroscopic nature of the hydrochloride salt.

This guide moves beyond generic safety advice. It provides a self-validating workflow designed to ensure that if the sample remains high-purity, the operator is—by definition—safe. We treat the containment of the chemical as a proxy for the safety of the scientist.

Hazard Identification & Mechanistic Risk Analysis

To select the correct PPE, we must understand the chemical behavior of the molecule.

Functional GroupHazard MechanismConsequence
Hydrochloride Salt ([1][2]·HCl) Hygroscopicity & Hydrolysis: Upon contact with atmospheric moisture, the salt dissociates. The resulting acidity can degrade the methyl ester (hydrolysis) and irritate mucous membranes.Respiratory irritation; Sample turns sticky/yellow; Loss of stoichiometry.
Allyl Ether (-O-CH₂-CH=CH₂) Reactivity: Allyl groups are reactive handles. While stable, they can act as weak alkylating agents or sensitizers in specific metabolic pathways.Potential skin sensitization; Long-term low-level exposure risk.
Methyl Ester (-OMe) Hydrolysis: Susceptible to base/acid catalyzed hydrolysis, releasing methanol.Eye irritation (vapor); Sample degradation.
Fine Crystalline Powder Aerosolization: Low bulk density allows particles to become airborne easily during weighing.Inhalation hazard (STOT SE 3).[1][3][4][5]

PPE Matrix: The Barrier System

Rationale: Standard nitrile gloves are insufficient for prolonged contact with allyl derivatives in organic solvents. We employ a "Task-Based" PPE selection.

Table 1: Personal Protective Equipment Specifications
ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Dry) Nitrile (Min 5 mil) Sufficient for solid powder handling. Prevents skin contact with acidic salt.
Hand Protection (Solution) Double Gloving (Nitrile + Laminate) If dissolved in DCM/DMF, allyl derivatives can permeate nitrile. Inner laminate gloves provide chemical resistance; outer nitrile provides dexterity.
Respiratory N95 (Min) or Fume Hood Mandatory: The HCl salt is a respiratory irritant. If a fume hood is unavailable, a P100 half-mask is required to prevent inhalation of fine particulates.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient. Fine powders can drift around side shields. Goggles seal the ocular cavity against acidic dust.
Body Protection Tyvek® Lab Coat / Apron Cotton lab coats trap dust. Use a non-woven synthetic (Tyvek) or a rubber apron to prevent dust accumulation on clothing.

Operational Protocol: A Self-Validating Workflow

Trustworthiness: This protocol includes "Checkpoints"—steps where the system validates itself. If a checkpoint fails, stop immediately.

Phase A: Preparation & Environment
  • Humidity Check: Ensure lab humidity is <50%. High humidity will cause the HCl salt to clump, increasing the risk of spatula slips and spills.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Checkpoint: Tare the balance. If the numbers drift without mass addition, static charge is present. Discharge before opening the vial.

Phase B: Weighing & Transfer (The Critical Zone)
  • The "Draft Shield" Technique: Never weigh this powder on an open bench. Use a chemical fume hood.[3]

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic (static attraction).

  • Solubilization:

    • Add solvent (e.g., Methanol, DMSO) to the powder, not powder to solvent. This prevents "puffing" of the powder into the air.

    • Checkpoint: The solution should be clear. Turbidity suggests moisture contamination (hydrolysis of the HCl salt), indicating a breach in container integrity or handling speed.

Phase C: Decontamination
  • Immediate Wipe-Down: Wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate .

    • Logic: This neutralizes any invisible acidic traces of the HCl salt immediately, preventing corrosion of the balance and accidental contact dermatitis.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling H-D-Tyr(Allyl)-OMe·HCl.

SafetyProtocol Start Start: H-D-Tyr(Allyl)-OMe HCl Handling CheckEnv Check Environment: Humidity < 50%? Fume Hood Active? Start->CheckEnv Stop1 STOP: Dehumidify or Fix Ventilation CheckEnv->Stop1 No PPE Don PPE: Nitrile (Dry) or Double Glove (Wet) Goggles + Lab Coat CheckEnv->PPE Yes StateCheck Material State? PPE->StateCheck Solid Solid Handling: Use Anti-Static Gun Weigh in Hood StateCheck->Solid Powder Liquid Solution Handling: Use Laminate Gloves Avoid DCM contact StateCheck->Liquid Dissolved Validation Validation Checkpoint: Is Solution Clear? Is Balance Stable? Solid->Validation Liquid->Validation Disposal Disposal: Segregate as Organic Solid Neutralize Spills with NaHCO3 Validation->Disposal Pass

Figure 1: Operational workflow for safe handling, emphasizing environmental checks and state-dependent PPE choices.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not sweep dry. The dust is an irritant. Cover with a paper towel dampened with weak base (5% NaHCO₃) to neutralize the HCl, then wipe up.

  • Wet Spill: Absorb with vermiculite or spill pads. Treat as halogenated organic waste.

Disposal Compliance
  • Waste Stream: Segregate as "Solid Organic Waste with Halogens" (due to the HCl and potential allyl reactivity).

  • Container: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic degradation.

References

  • National Institutes of Health (PubChem). Methyl D-tyrosinate hydrochloride (Compound Summary). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.